Salipurpin
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMFULXUJZHFG-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Salipurposide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salipurposide is a naturally occurring flavonoid, specifically a flavanone (B1672756) glycoside. It is characterized by a C6-C3-C6 carbon framework, with a glucose molecule attached to the flavanone core. This compound is found in various plant species, including those from the Salix (willow) genus, which have a long history in traditional medicine. This technical guide provides an in-depth look at the chemical structure, physicochemical properties, and potential biological activities of Salipurposide, with a focus on data and methodologies relevant to research and drug development.
Chemical Structure and Identification
Salipurposide is structurally defined as (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one.[1] The core of the molecule is a flavanone structure, which is a type of flavonoid. A beta-D-glucopyranosyl moiety is attached at the C5 position of the A ring.
Key Structural Features:
-
Flavanone Core: A three-ring structure (A, B, and C rings) characteristic of flavonoids. The C ring is saturated, which distinguishes flavanones from other flavonoid classes like flavones and flavonols.
-
Glycosidic Linkage: A glucose molecule is linked to the flavanone aglycone via an O-glycosidic bond.
-
Hydroxyl Groups: The presence of multiple hydroxyl groups contributes to the molecule's polarity and potential for hydrogen bonding, influencing its solubility and interaction with biological targets.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[1] |
| CAS Number | 529-41-9[1] |
| PubChem CID | 15559669[1] |
| Molecular Formula | C21H22O10[1] |
| SMILES | C1--INVALID-LINK--CO)O)O)O">C@HC4=CC=C(C=C4)O[1] |
| InChI | InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-6,13,16,18-24,26-28H,7-8H2/t13-,16+,18+,19-,20+,21+/m0/s1[1] |
Physicochemical Properties
The following table summarizes key physicochemical properties of Salipurposide. It is important to note that much of the available data is computationally predicted. For comparison, experimental data for its isomer, Isosalipurposide (B1672296), is also included where available.
| Property | Salipurposide (Computed) | Isosalipurposide (Experimental/Computed) |
| Molecular Weight | 434.4 g/mol [1] | 434.4 g/mol [2] |
| Exact Mass | 434.12129689 Da[1] | 434.12129689 Da[2] |
| Topological Polar Surface Area | 166 Ų[1] | 177 Ų[2] |
| Melting Point | Not available | 172-173 °C |
| XLogP3 | Not available | 1.4[2] |
| Hydrogen Bond Donor Count | 7 | 7 |
| Hydrogen Bond Acceptor Count | 10 | 10 |
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and analysis of Salipurposide are crucial for its further study. Below are representative methodologies.
Isolation of Salipurposide from Salix purpurea Bark
This protocol is adapted from a method for isolating related phenolic glycosides from Salix purpurea.[3][4]
-
Extraction:
-
Freeze-dried and pulverized Salix purpurea bark (100 g) is macerated twice with 80% aqueous methanol (B129727) (v/v) containing 1% formic acid for 48 hours at room temperature in the dark.
-
The combined extracts are filtered, and the methanol is removed under reduced pressure using a rotary evaporator at 40°C.
-
-
Liquid-Liquid Partitioning:
-
The aqueous extract is first partitioned with dichloromethane (B109758) (3 x 100 mL) to remove nonpolar compounds.
-
Subsequently, the aqueous layer is partitioned with ethyl acetate (B1210297) (3 x 200 mL) to extract compounds of intermediate polarity.
-
-
Solid-Phase Extraction (SPE):
-
The remaining aqueous extract containing the more polar glycosides is loaded onto a C18 SPE cartridge.
-
The cartridge is washed with water to remove sugars and other highly polar impurities.
-
The glycosides, including Salipurposide, are eluted with methanol.
-
-
Chromatographic Purification:
-
The methanolic eluate from SPE is concentrated and subjected to preparative High-Performance Liquid Chromatography (HPLC).
-
A C18 column is typically used with a gradient elution system of water (containing 0.1% formic acid) and acetonitrile.
-
Fractions are collected and monitored by analytical HPLC with UV detection.
-
Fractions containing pure Salipurposide are pooled and lyophilized to yield the final product.
-
High-Performance Liquid Chromatography (HPLC) Analysis
A validated RP-HPLC method is essential for the quantification of Salipurposide in plant extracts and biological samples.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of Salipurposide (typically around 280 nm for flavanones).
-
Quantification: A calibration curve is generated using a purified Salipurposide standard.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
A stock solution of Salipurposide is prepared in methanol.
-
A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
In a 96-well plate, various concentrations of the Salipurposide solution are mixed with the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.
In Vitro Anti-inflammatory Activity Assay (Inhibition of Albumin Denaturation)
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of varying concentrations of Salipurposide.
-
The mixture is incubated at 37°C for 20 minutes.
-
The temperature is then increased to 70°C for 5 minutes to induce denaturation.
-
After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
Diclofenac sodium is used as a positive control.
-
The percentage of inhibition of protein denaturation is calculated.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways of Salipurposide are limited, research on its isomer, Isosalipurposide, provides valuable insights into its potential mechanisms of action. Isosalipurposide has been shown to exert cytoprotective effects against oxidative stress through the activation of the Nrf2 signaling pathway.[5]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2 signaling pathway activated by Isosalipurposide.
Pathway Description:
-
Activation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
-
Nrf2 Release: Isosalipurposide has been shown to activate kinases such as ERK and AMPK.[5] These kinases can phosphorylate Nrf2 or Keap1, leading to a conformational change in the Keap1-Nrf2 complex and the release of Nrf2.
-
Nuclear Translocation: The freed Nrf2 translocates into the nucleus.
-
Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
-
Cytoprotective Effects: This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which enhance the cell's antioxidant capacity and protect it from oxidative damage.[5]
Given the structural similarity between Salipurposide and Isosalipurposide, it is plausible that Salipurposide may also exert its biological effects through the modulation of the Nrf2 pathway. Further research is needed to confirm this hypothesis.
Conclusion
Salipurposide is a flavonoid glycoside with a well-defined chemical structure. While comprehensive experimental data on its physicochemical properties and biological activities are still emerging, studies on its isomer, Isosalipurposide, suggest a promising potential for cytoprotective and anti-inflammatory effects, possibly mediated through the Nrf2 signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of Salipurposide. Future studies should focus on obtaining detailed experimental data for Salipurposide itself and elucidating its specific molecular mechanisms of action.
References
- 1. Salipurposide | C21H22O10 | CID 15559669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isosalipurposide | C21H22O10 | CID 5318659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure Elucidation of Purpurinidin from Salix purpurea Reveals an Undescribed Class of Pyranoanthocyaninsthe Salicinocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Elucidation of Purpurinidin from Salix purpurea Reveals an Undescribed Class of Pyranoanthocyanins─the Salicinocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chalcone compound isosalipurposide (ISPP) exerts a cytoprotective effect against oxidative injury via Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Salipurposide: A Comprehensive Technical Guide to Its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salipurposide, a flavanone (B1672756) glycoside, is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of salipurposide, its occurrence in various plant species, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Occurrence of Salipurposide
Salipurposide has been identified in a select number of plant species across different families. The primary sources reported in the literature include species from the Salicaceae, Pinaceae, and Asteraceae families. Its presence is often associated with the bark, aerial parts, and roots of these plants.
Key Plant Sources
-
Salicaceae Family: Several species within the Salix genus (willows) are known to contain salipurposide. Notably, the bark of Salix acutifolia and the twigs of Salix rorida have been identified as sources of this compound.[1] The presence of salipurposide and its isomer, isosalipurposide, has been reported in various willow species, highlighting the chemotaxonomic significance of these compounds within the genus.
-
Pinaceae Family: Abies nephrolepis, a species of fir, has been reported to contain salipurposide.[2] While a comprehensive phytochemical investigation of this plant has led to the isolation of numerous flavonoids, specific quantitative data for salipurposide remains to be fully elucidated.
-
Asteraceae Family: The synonymy of salipurposide with "Helichrysin A" points to its occurrence in the Helichrysum genus. Specifically, "glucosylated helichrysins" have been mentioned in the context of Helichrysum foetidum, suggesting the presence of salipurposide or its close derivatives.
-
Poaceae Family: Reports also indicate the presence of salipurposide in Oryza sativa (rice).[2]
The quantitative occurrence of salipurposide can vary significantly depending on the plant species, the specific part of the plant analyzed, geographical location, and harvesting time. The following table summarizes the known natural sources of salipurposide.
| Plant Family | Genus | Species | Plant Part(s) | Reported Presence of Salipurposide |
| Salicaceae | Salix | acutifolia | Bark | Yes |
| Salicaceae | Salix | rorida | Twigs | Yes |
| Pinaceae | Abies | nephrolepis | Aerial Parts | Yes |
| Asteraceae | Helichrysum | foetidum | Not Specified | Implied (as glucosylated helichrysins) |
| Poaceae | Oryza | sativa | Not Specified | Yes |
Note: Quantitative yield data for salipurposide from these sources is not consistently available in the cited literature.
Experimental Protocols: Extraction and Isolation
The isolation of salipurposide from its natural sources typically involves a multi-step process of extraction followed by chromatographic purification. The following is a generalized protocol based on methodologies reported for the isolation of flavonoids from Salix species.
General Extraction and Fractionation
-
Drying and Pulverization: The plant material (e.g., bark, twigs) is first air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used, often in a hydroalcoholic mixture (e.g., 80% ethanol). The extraction can be performed at room temperature with agitation or under reflux for several hours. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with flavonoids like salipurposide typically concentrating in the ethyl acetate and n-butanol fractions.
Chromatographic Purification
-
Column Chromatography: The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography for further purification.
-
Stationary Phase: Silica gel is a commonly used adsorbent. Polyamide has also been reported for the separation of phenolic compounds from Salix species.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).
-
-
Fraction Collection and Analysis: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are combined.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure salipurposide, preparative HPLC is often employed.
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water (often acidified with a small amount of formic or acetic acid) and methanol or acetonitrile (B52724) is used for elution.
-
Detection: A UV detector is used to monitor the elution profile, and the peak corresponding to salipurposide is collected.
-
Structure Elucidation
The structure of the isolated salipurposide is confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to determine the chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
Logical Workflow for Salipurposide Isolation
The following diagram illustrates the general workflow for the extraction and isolation of salipurposide from a plant source.
Caption: General workflow for the isolation of Salipurposide.
Conclusion
Salipurposide is a flavonoid of interest found in various plant species, with the Salicaceae and Pinaceae families being notable sources. While its presence has been confirmed in several plants, a comprehensive understanding of its quantitative distribution and the development of standardized, high-yield isolation protocols are areas that warrant further investigation. The methodologies outlined in this guide provide a solid foundation for researchers to build upon in their efforts to isolate and study this potentially valuable natural product. Further research focusing on the quantification of salipurposide in different plant sources and the optimization of isolation techniques will be crucial for advancing its study and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive quantification of flavonoids and salicylic acid representative of Salix spp. using microLiquid Chromatography-Triple Quadrupole Mass Spectrometry: the importance of drying procedures and extraction solvent when performing classical solid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Salidroside in Plants
Introduction
Salidroside (B192308), a phenylethanoid glycoside, is a prominent bioactive compound primarily found in plants of the Rhodiola genus.[1][2] It has garnered significant interest from researchers and drug development professionals for its diverse pharmacological activities, including antidepressant, anxiolytic, anti-fatigue, and neuroprotective effects.[1][2] The increasing demand for salidroside has spurred research into its biosynthesis to enable sustainable production through metabolic engineering and synthetic biology approaches.[2][3] This guide provides a comprehensive overview of the elucidated biosynthetic pathway of salidroside in plants, with a focus on the key enzymatic steps, regulatory aspects, and experimental methodologies used to unravel this pathway.
While the initial query focused on "Salipurposide," the available scientific literature extensively details the biosynthesis of "Salidroside." Salipurposide and its isomer, Isosalipurposide, are classified as flavonoid glycosides (a flavanone (B1672756) and a chalcone, respectively), possessing a different core structure and biosynthetic origin from the phenylethanoid salidroside.[4][5] Given the depth of information available, this guide will focus on the well-documented biosynthesis of salidroside.
The Biosynthetic Pathway of Salidroside
The biosynthesis of salidroside originates from the aromatic amino acid L-tyrosine. The pathway can be broadly divided into two key stages: the conversion of tyrosine to its aglycone, tyrosol, and the subsequent glycosylation of tyrosol to form salidroside.[6] Two distinct pathways for the formation of tyrosol from tyrosine have been proposed and investigated.
Pathway 1: The Tyramine-Mediated Pathway
One proposed pathway involves the conversion of tyrosine to tyramine (B21549) as the initial step.[7][8] This pathway consists of the following enzymatic reactions:
-
Decarboxylation of Tyrosine: Tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine.[7][9] This enzyme plays a crucial regulatory role at the interface between primary and secondary metabolism.[8]
-
Conversion of Tyramine to Tyrosol: The conversion of tyramine to tyrosol is thought to occur through a two-step enzymatic process involving tyramine oxidase and aryl alcohol dehydrogenase.[7][8]
Pathway 2: The 4-Hydroxyphenylacetaldehyde (4-HPAA) Mediated Pathway
More recent research has elucidated a more direct pathway for tyrosol biosynthesis that proceeds through the intermediate 4-hydroxyphenylacetaldehyde (4-HPAA).[1][2][3] This pathway is now considered the primary route for salidroside biosynthesis in Rhodiola rosea.[2][3]
-
Conversion of Tyrosine to 4-HPAA: A pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, 4-hydroxyphenylacetaldehyde synthase (4HPAAS), directly converts tyrosine to 4-HPAA.[2][3] This discovery challenged the previously held view of a multi-step conversion involving separate decarboxylation and deamination.[2]
-
Reduction of 4-HPAA to Tyrosol: The intermediate 4-HPAA is then reduced to tyrosol by a 4-HPAA reductase (4HPAR).[2][3]
Final Step: Glycosylation of Tyrosol
The final step in the biosynthesis of salidroside is the glycosylation of tyrosol.[1][10]
-
UDP-Glucose Dependent Glycosylation: A regio-selective tyrosol:UDP-glucose 8-O-glucosyltransferase (T8GT) catalyzes the transfer of a glucose moiety from UDP-glucose to the 8-hydroxyl group of tyrosol, yielding salidroside.[1][2] Several UDP-glucosyltransferases (UGTs) with this activity have been identified in Rhodiola species.[6]
The following diagram illustrates the elucidated biosynthetic pathway of salidroside from tyrosine.
Quantitative Data
The following tables summarize quantitative data related to the biosynthesis of salidroside from various studies.
Table 1: Gene Expression Changes in Response to Elicitors in Rhodiola crenulata Hairy Roots [7][8]
| Gene | Elicitor | Fold Change (vs. Control) |
| RcTYDC | Salicylic Acid (SA) | 49 |
| RcUDPGT | Salicylic Acid (SA) | 36 |
| RcTYDC | Methyl Jasmonate (MeJA) | Significantly Increased |
| RcUDPGT | Methyl Jasmonate (MeJA) | Significantly Increased |
Table 2: Metabolite Accumulation in Rhodiola crenulata Hairy Roots [7][8]
| Treatment | Salidroside Content (mg g⁻¹ DW) | Fold Change (vs. Control) |
| Control | 1.12 | - |
| Salicylic Acid (SA) | 8.58 | 7.63 |
| Methyl Jasmonate (MeJA) | 4.62 | 4.1 |
Table 3: Metabolite Production in RcTYDC-Overexpressing Hairy Root Lines of R. crenulata [11]
| Metabolite | Fold Increase (vs. Non-transgenic) |
| Tyramine | 3.21 - 6.84 |
| Tyrosol | 1.50 - 2.19 |
| Salidroside | 1.27 - 3.47 |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the elucidation of the salidroside biosynthetic pathway.
1. Cloning of Biosynthesis Genes (e.g., RcTYDC)
A common method for gene cloning is Rapid Amplification of cDNA Ends (RACE).[9]
-
RNA Extraction: Total RNA is extracted from the plant tissue of interest (e.g., roots of Rhodiola sachalinensis) using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and an oligo(dT) primer.
-
Degenerate PCR: Degenerate primers are designed based on conserved regions of known tyrosine decarboxylase sequences from other plant species. PCR is performed on the first-strand cDNA to amplify a partial fragment of the target gene.
-
RACE PCR: The 5' and 3' ends of the gene are then amplified using RACE-PCR with gene-specific primers designed from the obtained partial sequence and adapter primers.
-
Sequencing and Analysis: The full-length cDNA is then assembled, cloned into a vector, and sequenced for verification and further analysis.
2. Heterologous Expression and Enzyme Assays
To functionally characterize the cloned enzymes, they are typically expressed in a heterologous host system like Escherichia coli.
-
Expression Vector Construction: The coding sequence of the gene (e.g., RcTYDC) is cloned into an expression vector (e.g., pET vector) with a tag (e.g., His-tag) for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Enzyme Assay: The activity of the purified enzyme is assayed by incubating it with its substrate (e.g., L-tyrosine for TYDC) under optimized conditions (pH, temperature). The reaction product (e.g., tyramine) is then detected and quantified using methods like High-Performance Liquid Chromatography (HPLC).[7][8]
3. HPLC Analysis of Metabolites
HPLC is a standard technique for the separation, identification, and quantification of metabolites like tyramine, tyrosol, and salidroside.
-
Sample Preparation: Plant material is dried, ground, and extracted with a suitable solvent (e.g., methanol). The extract is then filtered before injection into the HPLC system.
-
Chromatographic Conditions: A C18 column is commonly used for separation. The mobile phase typically consists of a gradient of two solvents, such as acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape).
-
Detection: A UV detector is used to monitor the absorbance at a specific wavelength (e.g., 220 nm or 275 nm) for the detection of the compounds of interest.
-
Quantification: The concentration of each metabolite is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of pure standards.
The following diagram depicts a general workflow for the functional characterization of a biosynthetic gene.
The elucidation of the salidroside biosynthetic pathway represents a significant advancement in our understanding of the formation of this valuable medicinal compound. The identification of key enzymes such as 4HPAAS, 4HPAR, and T8GT provides molecular tools for the metabolic engineering of salidroside production in various host organisms, including microbes and other plants.[2][3] Further research into the regulatory networks governing this pathway will be crucial for optimizing yields and developing sustainable sources of salidroside to meet the growing global demand.
References
- 1. Salidroside - Wikipedia [en.wikipedia.org]
- 2. Complete Pathway Elucidation and Heterologous Reconstitution of Rhodiola Salidroside Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salipurposide | C21H22O10 | CID 15559669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isosalipurposide | C21H22O10 | CID 5318659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Engineering Salidroside Biosynthetic Pathway in Hairy Root Cultures of Rhodiola crenulata Based on Metabolic Characterization of Tyrosine Decarboxylase | PLOS One [journals.plos.org]
- 8. Engineering Salidroside Biosynthetic Pathway in Hairy Root Cultures of Rhodiola crenulata Based on Metabolic Characterization of Tyrosine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A tyrosine decarboxylase catalyzes the initial reaction of the salidroside biosynthesis pathway in Rhodiola sachalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Engineering salidroside biosynthetic pathway in hairy root cultures of Rhodiola crenulata based on metabolic characterization of tyrosine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Salipurposide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salipurposide, a flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the physical and chemical properties of Salipurposide and its isomer, Isosalipurposide (B1672296). It includes a compilation of quantitative data, detailed experimental protocols for its isolation, analysis, and evaluation of its biological activities, and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Physicochemical Properties
Salipurposide is a flavanone (B1672756) glycoside with the IUPAC name (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]. Its isomer, Isosalipurposide, is a chalcone (B49325) glycoside. Due to the greater availability of experimental data for Isosalipurposide, its properties are also presented here for comparative purposes.
General and Computed Properties
A summary of the general and computed physicochemical properties of Salipurposide and Isosalipurposide is presented in Table 1.
Table 1: General and Computed Physicochemical Properties
| Property | Salipurposide | Isosalipurposide | Reference |
| Molecular Formula | C₂₁H₂₂O₁₀ | C₂₁H₂₂O₁₀ | [1][2] |
| Molecular Weight | 434.4 g/mol | 434.4 g/mol | [1][2] |
| Exact Mass | 434.12129689 Da | 434.12129689 Da | [1][2] |
| Topological Polar Surface Area | 166 Ų | 177 Ų | [1][2] |
| Hydrogen Bond Donor Count | 6 | 7 | [1][3] |
| Hydrogen Bond Acceptor Count | 10 | 10 | [1][3] |
| Rotatable Bond Count | 4 | 6 | [1][3] |
| Complexity | 623 | 619 | [1][2] |
| XLogP3-AA | 0 | 1.4 | [1][3] |
Experimental Properties
Experimental data for the physical properties of Salipurposide are limited. The melting point and solubility of its isomer, Isosalipurposide, are provided in Table 2.
Table 2: Experimental Physical Properties
| Property | Value | Reference |
| Melting Point (Isosalipurposide) | 172-173 °C | [3] |
| Solubility (Isosalipurposide) | Soluble in water and organic solvents | [4] |
| Appearance (Isosalipurposide) | White crystalline solid | [4] |
Spectroscopic Data
1.3.1. UV-Vis Spectroscopy The UV-Vis spectrum of flavonoids and chalcones typically shows two major absorption bands in the ranges of 240-285 nm (Band II, from the A-ring) and 300-400 nm (Band I, from the B-ring). For Salipurposide, being a flavanone, the Band I absorption is expected to be weak. For Isosalipurposide, a chalcone, a strong absorption for Band I is expected around 340-390 nm.
1.3.2. Infrared (IR) Spectroscopy The IR spectrum of Salipurposide would be expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad band around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), a carbonyl (C=O) group of the flavanone ring (around 1680 cm⁻¹), aromatic C=C stretching (around 1600 and 1450 cm⁻¹), and C-O stretching of the glycosidic bond and alcohols (in the 1000-1200 cm⁻¹ region).
1.3.3. Mass Spectrometry The mass spectrum of Salipurposide would show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight. Fragmentation would likely involve the loss of the glucose moiety (162 Da) and further fragmentation of the aglycone.
1.3.4. ¹³C NMR Spectroscopy ¹³C NMR spectral data for Salipurposide is available and provides key information for its structural elucidation[1].
Biological Activities and Signaling Pathways
While specific biological activities for Salipurposide are not extensively documented, its isomer, Isosalipurposide, has been shown to possess significant cytoprotective and antioxidant properties[5][6].
Cytoprotective and Antioxidant Effects of Isosalipurposide
Isosalipurposide exerts a cytoprotective effect against oxidative injury by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway[5][7]. This activation leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), resulting in elevated intracellular glutathione (B108866) (GSH) levels[5].
Signaling Pathway
The activation of the Nrf2-ARE pathway by Isosalipurposide is mediated through the phosphorylation of extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK)[5][7].
Caption: Isosalipurposide-mediated activation of the Nrf2-ARE signaling pathway.
Experimental Protocols
Isolation of Salipurposide from Salix Species
The following is a general protocol for the isolation of Salipurposide from the bark of Salix species.
Caption: General workflow for the isolation of Salipurposide.
Methodology:
-
Extraction: Dried and powdered bark of a Salix species is macerated with 80% ethanol at room temperature for 24-48 hours. The process is repeated three times.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is expected to be rich in flavonoids, is subjected to column chromatography on silica (B1680970) gel or polyamide. The column is eluted with a gradient of chloroform-methanol or a similar solvent system.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.
-
Purification: Fractions containing Salipurposide are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
High-Performance Liquid Chromatography (HPLC) Analysis
The following protocol is a general method for the analytical HPLC of Salipurposide.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution system is typically used. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A linear gradient from 10% to 50% B over 30 minutes, followed by a wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: A stock solution of pure Salipurposide is prepared in methanol (B129727) and diluted to create a series of calibration standards.
Nrf2-ARE Pathway Activation Assay (for Isosalipurposide)
This protocol describes the investigation of the cytoprotective effects of Isosalipurposide in a cell-based assay.
Caption: Workflow for assessing the cytoprotective effect of Isosalipurposide.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of Isosalipurposide for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Following treatment, cells are exposed to an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) to induce cellular damage.
-
Cell Viability Assay: Cell viability is assessed using a standard method like the MTT assay to determine the protective effect of Isosalipurposide.
-
Western Blot Analysis: To investigate the mechanism, protein levels of Nrf2, HO-1, and GCL in the cell lysates are determined by Western blotting using specific antibodies.
-
ARE-Luciferase Reporter Assay: To confirm the activation of the Nrf2-ARE pathway, cells can be transfected with a reporter plasmid containing the ARE sequence linked to a luciferase gene. The luciferase activity is then measured after treatment with Isosalipurposide.
Conclusion
This technical guide provides a consolidated resource on the physical and chemical properties of Salipurposide, with a significant portion of the experimental data derived from its well-studied isomer, Isosalipurposide. The documented cytoprotective and antioxidant activities of Isosalipurposide, mediated through the Nrf2-ARE signaling pathway, highlight the therapeutic potential of this class of compounds. The provided experimental protocols offer a foundation for researchers to further investigate Salipurposide and its derivatives for drug discovery and development. Further research is warranted to fully characterize the physicochemical properties and biological activities of Salipurposide itself.
References
- 1. Salipurposide | C21H22O10 | CID 15559669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isosalipurposide | C21H22O10 | CID 5318659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. The chalcone compound isosalipurposide (ISPP) exerts a cytoprotective effect against oxidative injury via Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isosalipurposide | 4547-85-7 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Salipurposide: A Comprehensive Technical Guide on its Role as a Plant Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salipurposide, a flavanone (B1672756) glycoside, and its isomeric chalcone (B49325), isosalipurposide (B1672296), are plant secondary metabolites that have garnered significant interest for their diverse biological activities. As components of the intricate biochemical defense systems in plants, these compounds exhibit potent antioxidant and anti-inflammatory properties, making them promising candidates for further investigation in drug discovery and development. This technical guide provides an in-depth overview of salipurposide and isosalipurposide, detailing their chemical properties, natural sources, biosynthesis, and physiological roles within plants. Furthermore, it presents a comprehensive analysis of their pharmacological effects, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for the isolation, identification, and biological evaluation of these compounds are provided to facilitate further research. Finally, key signaling pathways modulated by these metabolites are illustrated to elucidate their mechanisms of action at the molecular level.
Introduction
Plants produce a vast arsenal (B13267) of secondary metabolites that are not directly involved in their primary growth and development but are crucial for their interaction with the environment.[1] These compounds often serve as defense mechanisms against herbivores, pathogens, and abiotic stresses such as UV radiation.[2][3] Flavonoids, a large class of polyphenolic secondary metabolites, are ubiquitously found in the plant kingdom and are recognized for their significant antioxidant and medicinal properties.[4]
Salipurposide, a flavanone, and its open-chain isomer, isosalipurposide, a chalcone, are two such flavonoids found in a variety of plant species.[5][6] Their chemical structures confer distinct physicochemical and biological properties, leading to a range of pharmacological activities. This guide focuses on the role of salipurposide as a plant metabolite, while also providing a comparative analysis with isosalipurposide to offer a complete understanding of this isomeric pair.
Chemical and Physical Properties
Salipurposide and isosalipurposide share the same molecular formula (C₂₁H₂₂O₁₀) and molecular weight (434.4 g/mol ), yet they differ in their core chemical structures.[7][8]
-
Salipurposide is chemically known as (2S)-5-(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one. It belongs to the flavanone subclass of flavonoids, characterized by a saturated three-carbon chain in the C ring.[7]
-
Isosalipurposide , also known as phlorizin (B1677692) chalcone, is (E)-1-[2,4-dihydroxy-6-(β-D-glucopyranosyloxy)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one. It is a chalcone, which is an open-chain flavonoid precursor.[8]
The structural difference between the cyclic flavanone and the open-chain chalcone significantly influences their chemical reactivity and biological activity.
Table 1: Chemical and Physical Properties of Salipurposide and Isosalipurposide
| Property | Salipurposide | Isosalipurposide | Reference(s) |
| IUPAC Name | (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | (E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | [7][8] |
| Molecular Formula | C₂₁H₂₂O₁₀ | C₂₁H₂₂O₁₀ | [7][8] |
| Molecular Weight | 434.4 g/mol | 434.4 g/mol | [7][8] |
| CAS Number | 529-41-9 | 4547-85-7 | [7][8] |
| Chemical Class | Flavanone Glycoside | Chalcone Glycoside | [7][8] |
Natural Sources and Biosynthesis
Natural Occurrence
Salipurposide and isosalipurposide are found in a variety of plant species, often co-occurring. They have been isolated from various parts of plants, including the bark, flowers, and leaves. Notable plant sources include:
-
Salix species (Willow): The bark of several willow species, such as Salix acutifolia and S. rorida, are known sources of both salipurposide and isosalipurposide.[5][6]
-
Acacia cyanophylla: The flowers of this plant are a source of isosalipurposide.[9]
-
Abies nephrolepis (Khingan fir) [7]
-
Oryza sativa (Rice) [7]
Biosynthesis in Plants
The biosynthesis of salipurposide and isosalipurposide follows the general flavonoid biosynthesis pathway, which is a well-characterized branch of the phenylpropanoid pathway.[10][11] The pathway begins with the amino acid phenylalanine.
A series of enzymatic reactions convert phenylalanine into 4-coumaroyl-CoA. This molecule then serves as a precursor for the synthesis of chalcones. Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the precursor to isosalipurposide. Naringenin chalcone can then be glycosylated to form isosalipurposide.
Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to form the flavanone naringenin. Naringenin can then be hydroxylated and glycosylated to yield salipurposide.
Role as a Plant Metabolite
As secondary metabolites, flavonoids like salipurposide play crucial roles in the plant's interaction with its environment. Their functions are diverse and essential for plant survival and defense.
-
Defense against Biotic Stress: Salipurposide and other flavonoids can act as antimicrobial and insecticidal agents, protecting the plant from pathogens and herbivores.[3][12] The accumulation of these compounds in tissues like bark provides a chemical barrier against invading organisms.
-
Protection against Abiotic Stress: Flavonoids are well-known for their ability to absorb UV radiation, thereby protecting the plant's photosynthetic machinery and DNA from damage.[2] They also contribute to the plant's response to other abiotic stresses such as cold and drought.[13]
-
Antioxidant Activity: Plants produce reactive oxygen species (ROS) as byproducts of metabolism and in response to stress. Flavonoids, including salipurposide, can scavenge these harmful ROS, preventing oxidative damage to cellular components.[14][15]
-
Signaling Molecules: Salicylic (B10762653) acid, a related phenolic compound, is a key signaling molecule in plant defense, particularly in systemic acquired resistance (SAR).[16][17] While the direct signaling role of salipurposide is less understood, its biosynthesis is linked to the broader phenylpropanoid pathway, which is central to plant defense signaling.
Pharmacological Activities and Mechanism of Action
Both salipurposide and isosalipurposide have demonstrated a range of pharmacological activities, with isosalipurposide being more extensively studied.
Anti-inflammatory Activity
Isosalipurposide has shown significant anti-inflammatory effects in in-vivo models.
Table 2: Anti-inflammatory Activity of Isosalipurposide
| Assay | Model | Treatment | Dose | % Inhibition | Reference(s) |
| Carrageenan-induced paw edema | Rat | Isosalipurposide | 100 mg/kg | 79.41% | [9] |
| HCl/ethanol-induced gastric lesions | Rat | Isosalipurposide | 100 mg/kg | 88.53% | [9] |
The anti-inflammatory mechanism of these compounds is likely multifaceted, potentially involving the inhibition of pro-inflammatory enzymes and cytokines.
Antioxidant Activity
The antioxidant properties of isosalipurposide have been evaluated using various in vitro assays.
Table 3: Antioxidant Activity of Isosalipurposide
| Assay | IC₅₀ (µg/mL) | Reference(s) |
| DPPH radical scavenging | 81.9 | [9] |
| ABTS radical scavenging | Not explicitly found, but related extracts showed IC50 values in the range of 15 µg/mL. | [9] |
The antioxidant activity of flavonoids is attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them.
Mechanism of Action: Nrf2 Signaling Pathway
A key mechanism underlying the cytoprotective effects of isosalipurposide is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like isosalipurposide, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which is involved in the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).
Studies have shown that isosalipurposide-mediated activation of Nrf2 involves the upstream kinases Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK).
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of salipurposide and isosalipurposide.
Extraction and Isolation
The following is a general protocol for the extraction and isolation of salipurposide and isosalipurposide from plant material, such as Salix bark.[5][6]
Methodology:
-
Extraction: The air-dried and powdered plant material is extracted with 80% ethanol at room temperature with continuous stirring for 24 hours. The extraction is repeated three times.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on a Sephadex LH-20 or silica gel column, eluting with a gradient of solvents (e.g., methanol-water or chloroform-methanol) to separate the components based on polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing the compounds of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure salipurposide and isosalipurposide.
Analytical Methods
HPLC is a standard method for the identification and quantification of salipurposide and isosalipurposide.[6]
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).
-
Detection: Diode Array Detector (DAD) at a wavelength of 280 nm.
-
Quantification: Based on a calibration curve generated with pure standards.
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the isolated compounds.[1][18][19] The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.
In Vitro Antioxidant Assays
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[20][21]
-
A solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[22][23]
-
The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.
-
The ABTS radical solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the ABTS radical solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition and the IC₅₀ value are calculated as described for the DPPH assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model to evaluate the anti-inflammatory activity of compounds.[24][25][26][27][28]
-
Animals: Wistar rats or Swiss albino mice are used.
-
Induction of Edema: A subcutaneous injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of the animals.
-
Treatment: The test compound (e.g., isosalipurposide at 100 mg/kg) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally one hour before the carrageenan injection. A control group receives the vehicle only.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average increase in paw volume in the control group, and V_treated is the average increase in paw volume in the treated group.
Conclusion and Future Perspectives
Salipurposide and its isomer, isosalipurposide, are plant metabolites with significant potential in the fields of pharmacology and drug development. Their roles in plant defense mechanisms, particularly their antioxidant and anti-inflammatory properties, have been well-documented, especially for isosalipurposide. The activation of the Nrf2 signaling pathway by isosalipurposide highlights a key molecular mechanism for its cytoprotective effects.
Future research should focus on several key areas:
-
Quantitative Biological Activity of Salipurposide: While isosalipurposide has been studied more extensively, there is a need for more quantitative data on the anti-inflammatory and antioxidant activities of salipurposide to allow for a comprehensive comparison between the two isomers.
-
In-depth Mechanistic Studies: Further elucidation of the signaling pathways modulated by both compounds is necessary. This includes identifying specific protein targets and understanding the downstream effects on gene expression.
-
Pharmacokinetic and Toxicological Studies: To assess their potential as therapeutic agents, detailed studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of salipurposide and isosalipurposide are required.
-
Synergistic Effects: Investigating the potential synergistic effects of these compounds with other natural products or existing drugs could lead to the development of more effective therapeutic strategies.
References
- 1. rsc.org [rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The role of salicylic acid in plant defense responses against biotic stresses [maxapress.com]
- 4. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical Investigation of Marker Compounds from Indigenous Korean Salix Species and Their Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salipurposide | C21H22O10 | CID 15559669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isosalipurposide | C21H22O10 | CID 5318659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into physiological roles of flavonoids in plant cold acclimation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diverse Physiological Roles of Flavonoids in Plant Environmental Stress Responses and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. air.uniud.it [air.uniud.it]
- 16. nodes.desci.com [nodes.desci.com]
- 17. Salicylic acid in plant immunity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Salipurposide: An In-Depth Technical Guide on Speculated Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the mechanism of action for isosalipurposide (B1672296), a chalcone (B49325) and structural isomer of salipurposide. However, there is a significant lack of specific research on the mechanism of action of salipurposide, a flavanone, itself. This guide will present the well-documented pathways of isosalipurposide as a speculative framework for potential research directions into salipurposide, while clearly noting the current absence of direct evidence for the latter.
Introduction
Salipurposide and isosalipurposide are polyphenolic compounds with the same molecular formula (C21H22O10) but different chemical structures. Salipurposide is classified as a flavanone, while isosalipurposide is a chalcone. This structural difference is significant and likely results in distinct biological activities and mechanisms of action. This guide will focus on the experimentally determined mechanisms of isosalipurposide to provide a potential, yet unconfirmed, starting point for investigating salipurposide.
Core Speculative Mechanism: Insights from Isosalipurposide
The primary speculated mechanism of action for salipurposide, based on its isomer isosalipurposide, revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Antioxidant and Cytoprotective Effects via Nrf2 Activation
Studies on isosalipurposide (ISPP) have demonstrated its capacity to protect cells from oxidative damage through the activation of the Nrf2 signaling pathway[1]. This activation is initiated by the phosphorylation of Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK)[1].
Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of several protective genes. This includes the increased protein levels of glutamate-cysteine ligase (GCL) and heme oxygenase-1 (HO-1)[1]. The enhancement of these enzymes results in elevated intracellular glutathione (B108866) levels, a key antioxidant, and subsequently rescues cells from reactive oxygen species (ROS)-induced apoptosis and mitochondrial dysfunction[1].
Signaling Pathway Diagram: Isosalipurposide-Induced Nrf2 Activation
Caption: Speculative signaling pathway for salipurposide based on isosalipurposide data.
Quantitative Data Summary (Based on Isosalipurposide)
The following tables summarize quantitative findings from studies on isosalipurposide, which may serve as a reference for future studies on salipurposide.
| Parameter | Cell Line | Concentration/Dosage | Result | Reference |
| Nrf2 Translocation | HepG2 | Not specified | Augmented nuclear translocation of Nrf2. | [1] |
| ARE Reporter Activity | HepG2 | Not specified | Increased ARE reporter gene activity. | [1] |
| Protein Expression | HepG2 | Not specified | Increased protein levels of glutamate-cysteine ligase (GCL) and heme oxygenase-1 (HO-1). | [1] |
| GSH Levels | HepG2 | Not specified | Increased intracellular glutathione levels. | [1] |
| Cell Viability | HepG2 | Not specified | Rescued cells from tert-butylhydroperoxide-induced apoptotic cell death. | [1] |
| Mitochondrial Function | HepG2 | Not specified | Ameliorated mitochondrial dysfunction and apoptosis induced by rotenone. | [1] |
Experimental Protocols (Based on Isosalipurposide Studies)
Detailed experimental protocols for salipurposide are not available. The following are generalized methodologies based on the cited research for isosalipurposide[1].
Cell Culture and Treatment
-
Cell Line: HepG2 human hepatoma cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of isosalipurposide for a specified duration before induction of oxidative stress with agents like tert-butylhydroperoxide or rotenone.
Western Blot Analysis for Protein Expression
-
Objective: To determine the protein levels of Nrf2, HO-1, GCL, and phosphorylated forms of ERK and AMPK.
-
Protocol:
-
Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.
-
After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow: Western Blot Analysis
Caption: A generalized workflow for Western Blot analysis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the levels of intracellular ROS.
-
Protocol:
-
Cells are seeded in 96-well plates and treated as described above.
-
After treatment, cells are incubated with 2',7'-dichlorofluorescin diacetate (DCF-DA) at 37°C for 30 minutes.
-
The fluorescence intensity is measured using a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Future Research Directions for Salipurposide
Given the lack of direct research, the following areas represent critical next steps for elucidating the mechanism of action of salipurposide:
-
Direct Comparison with Isosalipurposide: Head-to-head studies comparing the effects of salipurposide and isosalipurposide on the Nrf2-ARE pathway are essential to determine if they share similar mechanisms.
-
Investigation of Anti-inflammatory Pathways: Many flavonoids are known to modulate inflammatory pathways. Investigating the effect of salipurposide on key inflammatory mediators such as NF-κB and MAPK signaling is a logical next step.
-
Enzyme Inhibition Assays: Direct enzymatic assays could reveal if salipurposide inhibits key enzymes involved in inflammation and oxidative stress, such as cyclooxygenases (COX) and lipoxygenases (LOX).
-
In Vivo Studies: Animal models of oxidative stress and inflammation would be crucial to validate any in vitro findings and to assess the therapeutic potential of salipurposide.
Conclusion
While the mechanism of action for salipurposide remains largely uninvestigated, the detailed understanding of its structural isomer, isosalipurposide, provides a strong foundation for future research. The speculative mechanism centers on the activation of the Nrf2 antioxidant pathway via ERK and AMPK signaling. However, due to the structural differences between these two compounds, it is imperative that dedicated studies are conducted to elucidate the specific molecular targets and signaling pathways modulated by salipurposide. The experimental protocols and data presented for isosalipurposide in this guide offer a comprehensive roadmap for initiating such investigations.
References
An In-Depth Technical Guide on Preliminary In-Vitro Studies of Salidroside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro research on Salidroside (B192308), a potent bioactive compound derived from Rhodiola rosea. The document synthesizes key findings on its anticancer, neuroprotective, anti-inflammatory, and antioxidant properties, with a focus on its molecular mechanisms of action. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to facilitate further research and drug development efforts.
Anticancer Effects
Salidroside has demonstrated significant anticancer activity across various cancer cell lines. Its primary mechanisms include the induction of apoptosis, inhibition of cell proliferation and invasion, and cell cycle arrest.
| Cell Line | Concentration(s) | Observed Effects | Reference |
| A549 (Lung Cancer) | 1, 5, 10, 20 µg/ml | - Dose-dependent reduction in cell viability. - Significant increase in apoptosis at 10 and 20 µg/ml. - Inhibition of cell cycle at G0/G1 phase. - Suppression of TGF-β-induced tumor invasion and Snail protein expression. | [1][2] |
| MCF-7 (Breast Cancer) | Various | - Significant inhibition of cell proliferation, colony formation, migration, and invasion. - Induction of apoptosis and cell cycle arrest at the G0/G1 phase. | [3][4] |
| HT29 (Colorectal Cancer) | 100 µM | - Significant reduction in cell survival and proliferation. - Increased release of lactate (B86563) dehydrogenase (LDH) and levels of single-stranded DNA (ssDNA). | [5] |
| MG63 & U2OS (Osteosarcoma) | 1, 5, 10 mM | - Dose-dependent inhibition of cell viability. - Significant increase in apoptosis. - Significant decrease in the number of invasive cells. | [6] |
Cell Viability and Proliferation Assay (MTT Assay) [2]
-
Seed cells (e.g., A549) in 96-well plates and culture overnight.
-
Treat the cells with various concentrations of Salidroside (e.g., 0, 1, 5, 10, 20 µg/ml) for different time periods (e.g., 12, 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for a specified time to allow for the formation of formazan (B1609692) crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining) [1]
-
Culture cells (e.g., A549) in the presence of various concentrations of Salidroside for a specified time (e.g., 24 hours).
-
Harvest the cells and wash with a binding buffer.
-
Resuspend the cells in the binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Invasion Assay (Boyden Chamber Assay) [2]
-
Coat the upper surface of a Transwell filter membrane with a basement membrane matrix (e.g., Matrigel).
-
Seed cancer cells in the upper chamber in a serum-free medium containing Salidroside.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a specified time to allow for cell invasion through the membrane.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
Salidroside exerts its anticancer effects by modulating several key signaling pathways. In breast cancer cells, it has been shown to inhibit the MAPK pathway.[3][4] In colorectal cancer cells, Salidroside's pro-apoptotic and anti-invasive effects are mediated through the regulation of Protein Kinase R (PKR), NF-κB, and STAT3.[5] In lung cancer cells, the anticancer mechanism is associated with the inhibition of intracellular ROS generation and decreased expression of phospho-p38.[1][2]
Neuroprotective Effects
Salidroside has demonstrated neuroprotective properties in various in-vitro models of neuronal injury, including those induced by hypoglycemia, serum limitation, and oxidative stress.
| Cell Line | Insult | Concentration(s) | Observed Effects | Reference |
| PC12 | Hypoglycemia and serum limitation | 80, 160, 320 µg/ml | - Dose-dependent attenuation of the decrease in cell viability. | [7] |
| Rat Cortical Neurons | 50 µM H₂O₂ | Not specified | - Marked attenuation of oxidative insult. - Decreased expression of Bax. | [8] |
| Rat Hippocampal Neurons | H₂O₂ | Concentration-dependent | - Attenuation of apoptotic cell death. - Inhibition of caspase-3 activity. - Antagonism of NO production and NOS activity. | [9] |
| BV2 Microglial Cells | LPS | Not specified | - Reduced cell motility. - Suppression of chemokine production. | [10] |
| Mesenchymal Stem Cells (MSCs) | Hypoxic-ischemic conditions | Not specified | - Promoted proliferation and migration. - Reduced apoptosis. | [11][12] |
Neuroprotection Assay in PC12 Cells [7]
-
Culture PC12 cells under normal conditions.
-
Induce injury by exposing the cells to a hypoglycemic and serum-limited medium for a specified duration (e.g., 24 hours).
-
In parallel, pretreat a set of cells with different concentrations of Salidroside before inducing the insult.
-
Assess cell viability using a suitable method, such as the MTT assay, to determine the protective effect of Salidroside.
Western Blot Analysis for Apoptotic Proteins [8]
-
Treat cultured neurons with the neurotoxic agent (e.g., H₂O₂) with or without Salidroside pre-treatment.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for apoptotic proteins (e.g., Bax, Bcl-2).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
The neuroprotective effects of Salidroside are mediated through multiple signaling pathways. In LPS-induced microglial cells, Salidroside suppresses the activation of NF-κB and MAPK (p38, JNK, ERK1/2) pathways, leading to reduced chemokine expression and cell migration.[10]
Anti-inflammatory and Antioxidant Effects
Salidroside exhibits potent anti-inflammatory and antioxidant activities by modulating key inflammatory pathways and enhancing the cellular antioxidant defense systems.
| Cell Line | Stimulus | Concentration(s) | Observed Effects | Reference |
| HUVECs | AGEs | 10, 50, 100 µM | - Decreased levels of TNF-α, IL-1β, and IL-6. - Reduced intracellular ROS and malondialdehyde (MDA). - Increased SOD, CAT, and GSH-Px levels. | [13][14] |
| KGN (Granulosa Cells) | DHT | 30, 100 µM | - Reversed the increase in ROS levels. - Ameliorated apoptosis. | [15] |
| Macrophages (RAW 264.7) | LPS | Not specified | - Decreased production of NO, iNOS, TNF-α, IL-1β, and IL-6. | [16] |
| Min6 (Pancreatic β-cells) | Diabetic stimuli | Not specified | - Suppressed ROS production. - Restored mitochondrial membrane potential. | [17] |
Measurement of Pro-inflammatory Cytokines (ELISA) [16]
-
Culture cells (e.g., macrophages) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of Salidroside.
-
Collect the cell culture supernatant.
-
Use a commercial ELISA kit specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Add the supernatant to antibody-coated microplate wells.
-
Follow the kit instructions for incubation with detection antibodies and substrate.
-
Measure the absorbance to quantify the cytokine concentration.
Measurement of Intracellular ROS (DCFH-DA Assay) [18]
-
Treat cells with Salidroside followed by an oxidative stimulus (e.g., H₂O₂).
-
Load the cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify the intracellular ROS levels.
Salidroside's anti-inflammatory and antioxidant effects are mediated through the regulation of several signaling pathways. In AGEs-induced HUVECs, Salidroside regulates the AMPK/NF-κB/NLRP3 pathway.[13][14] In DHT-induced granulosa cells, it ameliorates oxidative stress and apoptosis via the AMPK/Nrf2 pathway.[15] In LPS-stimulated macrophages, Salidroside reduces the production of pro-inflammatory mediators by inhibiting the NF-κB pathway.[16]
Drug Interaction Potential
In-vitro studies using human liver microsomes and cryopreserved human hepatocytes have been conducted to evaluate the drug-drug interaction potential of Salidroside. These studies are crucial for the clinical development of Salidroside.
| Enzyme/Transporter | Assay Type | Concentration(s) | Results | Reference |
| CYP450s (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) | Inhibition (Human Liver Microsomes) | Up to 50 µM | No significant inhibition. | [19][20][21] |
| CYP450s (1A2, 2B6, 3A4) | Induction (Human Hepatocytes) | 1, 5, 10, 30 µM | No significant induction. | [19] |
| MAO-A and MAO-B | Inhibition (Recombinant Human Enzymes) | Not specified | No significant inhibitory potential. | [19][21] |
| OATP1B1 and OATP1B3 | Inhibition (Transfected HEK293 cells) | Not specified | No significant inhibitory potential. | [19][21] |
CYP450 Inhibition Assay [19][20]
-
Incubate human liver microsomes with a specific CYP probe substrate and a range of Salidroside concentrations.
-
Initiate the reaction by adding NADPH.
-
After a specific incubation time, terminate the reaction.
-
Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Determine the IC₅₀ value of Salidroside for each CYP isozyme.
CYP450 Induction Assay [19]
-
Culture cryopreserved human hepatocytes.
-
Treat the hepatocytes with various concentrations of Salidroside, a vehicle control, and known positive inducers for a specified period (e.g., 24 hours).
-
Measure the activity of specific CYP enzymes (e.g., using probe substrates) or the expression of CYP mRNA (e.g., using qRT-PCR).
-
Compare the enzyme activity or mRNA expression in Salidroside-treated cells to the vehicle control to determine the induction potential.
This technical guide provides a summary of the current in-vitro evidence for the pharmacological activities of Salidroside. The presented data and protocols can serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further research is warranted to fully elucidate the therapeutic potential of Salidroside.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anticancer effect of salidroside on A549 lung cancer cells through inhibition of oxidative stress and phospho-p38 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Salidroside inhibits the growth of human breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salidroside induces cell apoptosis and inhibits the invasiveness of HT29 colorectal cells by regulating protein kinase R, NF-κB and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salidroside suppresses the growth and invasion of human osteosarcoma cell lines MG63 and U2OS in vitro by inhibiting the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Salidroside in the PC12 Cell Model Exposed to Hypoglycemia and Serum Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Salidroside and its Analogue Tyrosol Galactoside Against Focal Cerebral Ischemia In Vivo and H2O2-Induced Neurotoxicity In Vitro | springermedicine.com [springermedicine.com]
- 9. Protective effect of salidroside against H2O2-induced cell apoptosis in primary culture of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salidroside Reduces Cell Mobility via NF-κB and MAPK Signaling in LPS-Induced BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Salidroside-pretreated mesenchymal stem cells contribute to neuroprotection in cerebral ischemic injury in vitro and in vivo - ProQuest [proquest.com]
- 13. Salidroside ameliorates endothelial inflammation and oxidative stress by regulating the AMPK/NF-κB/NLRP3 signaling pathway in AGEs-induced HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. scispace.com [scispace.com]
- 17. Frontiers | Salidroside, A Natural Antioxidant, Improves β-Cell Survival and Function via Activating AMPK Pathway [frontiersin.org]
- 18. Insight into the Protective Effect of Salidroside against H2O2-Induced Injury in H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Evaluation of the Potential for Drug Interactions by Salidroside [mdpi.com]
- 20. In Vitro Evaluation of the Potential for Drug Interactions by Salidroside - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Evaluation of the Potential for Drug Interactions by Salidroside - PubMed [pubmed.ncbi.nlm.nih.gov]
Salipurposide: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of Salipurposide, a flavanone (B1672756) glycoside, for researchers, scientists, and drug development professionals. This document summarizes its chemical identifiers, and while direct experimental data on Salipurposide is limited, this guide also explores the known biological activities and mechanisms of its structural isomer, Isosalipurposide (B1672296), to provide valuable insights for future research.
Chemical Identifiers and Properties
Salipurposide is a naturally occurring flavanone glycoside. Its chemical identity is established by a unique CAS number and a range of other standard chemical identifiers.
| Identifier | Value | Reference |
| CAS Number | 529-41-9 | [1] |
| Molecular Formula | C21H22O10 | [1] |
| Molecular Weight | 434.4 g/mol | [1] |
| IUPAC Name | (2S)-5-(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | [1] |
| InChI | InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-6,13,16,18-24,26-28H,7-8H2/t13-,16+,18+,19-,20+,21+/m0/s1 | [1] |
| InChIKey | MFQIWHVVFBCURA-ITSUVCJSSA-N | [1] |
| Canonical SMILES | C1--INVALID-LINK--CO)O)O)O">C@HC4=CC=C(C=C4)O | [1] |
| Synonyms | Helichrysin A, Naringenin-5-O-glucoside | [1] |
Biological Activity and Potential Therapeutic Relevance
While direct experimental studies on the biological activity of Salipurposide are not extensively available in current literature, significant research has been conducted on its structural isomer, Isosalipurposide. Given the close structural similarity, the biological activities of Isosalipurposide may provide valuable insights into the potential therapeutic effects of Salipurposide.
Isosalipurposide, a chalcone (B49325), has demonstrated notable cytoprotective, antioxidant, analgesic, and anti-inflammatory properties. These effects are primarily attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammation.
Antioxidant and Cytoprotective Effects of Isosalipurposide
Research has shown that Isosalipurposide exerts a cytoprotective effect against oxidative injury through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
-
Mechanism of Action : Isosalipurposide promotes the nuclear translocation of Nrf2. This transcription factor then binds to the antioxidant response element (ARE) in the promoter region of several antioxidant genes, leading to their upregulation.
-
Downstream Effects : This activation results in increased expression of heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), leading to elevated intracellular levels of glutathione (B108866) (GSH), a key antioxidant.
-
Experimental Evidence : Studies have shown that pretreatment of cells with Isosalipurposide protects them from reactive oxygen species (ROS) production, glutathione depletion, and subsequent apoptotic cell death induced by oxidative stressors.
Anti-Inflammatory and Analgesic Potential of Isosalipurposide
Isosalipurposide has also been reported to possess analgesic and anti-inflammatory properties, suggesting its potential as a therapeutic agent for inflammatory conditions. While the precise mechanisms are still under investigation, the anti-inflammatory effects of flavonoids are often linked to the inhibition of pro-inflammatory enzymes and signaling pathways such as NF-κB.
Signaling Pathways
Based on the research on its isomer, Isosalipurposide, the primary signaling pathway modulated is the Nrf2-ARE pathway.
Caption: Nrf2 signaling pathway activated by Isosalipurposide.
Experimental Protocols
Detailed experimental protocols for investigating the biological activities of flavonoid glycosides like Salipurposide and Isosalipurposide typically involve a combination of in vitro cellular assays and analytical techniques.
Cell Culture and Treatment
-
Cell Lines : Human liver cancer cells (HepG2) are commonly used to study hepatoprotective and antioxidant effects.
-
Reagents : Isosalipurposide (or Salipurposide), cell culture media (e.g., DMEM), fetal bovine serum (FBS), antibiotics, and an inducing agent for oxidative stress (e.g., tert-butyl hydroperoxide).
-
Procedure : Cells are cultured to a desired confluency and then pre-treated with varying concentrations of the test compound for a specific duration before being exposed to the oxidative stressor.
Western Blot Analysis for Protein Expression
-
Objective : To quantify the expression levels of key proteins in a signaling pathway (e.g., Nrf2, HO-1).
-
Methodology :
-
Cell lysis to extract total protein.
-
Protein quantification using a BCA or Bradford assay.
-
Separation of proteins by size using SDS-PAGE.
-
Transfer of proteins to a PVDF membrane.
-
Incubation with primary antibodies specific to the target proteins.
-
Incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection of protein bands using a chemiluminescent substrate and imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Objective : To measure the mRNA levels of target genes.
-
Methodology :
-
RNA extraction from treated cells.
-
Reverse transcription of RNA to cDNA.
-
Amplification of cDNA using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.
-
Analysis of amplification data to determine relative gene expression levels, often normalized to a housekeeping gene.
-
Antioxidant Capacity Assays
-
DPPH Radical Scavenging Assay : Measures the ability of the compound to donate an electron or hydrogen to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
Intracellular ROS Measurement : Utilizes fluorescent probes like DCFH-DA that become fluorescent in the presence of ROS. The fluorescence intensity, measured by flow cytometry or a fluorescence plate reader, corresponds to the level of intracellular ROS.
Conclusion and Future Directions
Salipurposide represents a promising natural product for further investigation. While current research has focused more on its isomer, Isosalipurposide, the shared flavanone backbone suggests that Salipurposide may possess similar antioxidant and anti-inflammatory properties. Future research should focus on direct experimental validation of Salipurposide's biological activities, elucidation of its specific mechanisms of action, and assessment of its pharmacokinetic and toxicological profiles. Such studies are essential to unlock the full therapeutic potential of this compound in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for Salidroside Extraction and Isolation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the extraction and isolation of salidroside (B192308), a potent bioactive compound primarily found in Rhodiola species. The information is intended to guide researchers in selecting and optimizing methods for obtaining high-purity salidroside for laboratory research and drug development purposes.
Introduction
Salidroside (p-hydroxyphenethyl-β-D-glucoside) is a phenylethanoid glycoside that has garnered significant scientific interest due to its wide range of pharmacological activities, including adaptogenic, anti-fatigue, anti-depressant, antioxidant, anti-inflammatory, and neuroprotective effects.[1] Effective extraction and isolation of salidroside from its natural sources, most notably the roots and rhizomes of Rhodiola species, are critical for advancing its therapeutic applications. This document outlines various techniques, from conventional solvent-based methods to modern assisted-extraction technologies, providing a comparative analysis to aid in methodological selection.
Extraction Techniques: A Comparative Overview
Several methods have been developed for the extraction of salidroside, each with distinct advantages and limitations in terms of efficiency, time, cost, and environmental impact.[2] The choice of extraction method can significantly influence the yield and purity of the final product.
Key Extraction Methods:
-
Solvent Extraction: A conventional and widely used method due to its simplicity and low cost.[2]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[2]
-
Ultrasonic-Assisted Extraction (UAE): Employs high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[2]
-
Supercritical CO2 Extraction: A green technology that uses supercritical carbon dioxide as the solvent, offering high selectivity and leaving no residual organic solvents.
-
Enzymatic Hydrolysis: Uses enzymes like cellulase (B1617823) to break down plant cell walls, facilitating the release of intracellular components.[2]
-
Ultra-High-Pressure Extraction (UHPE): A non-thermal method that uses high pressure to enhance the extraction process.[2]
-
Flash Extraction: A rapid extraction method utilizing a high-voltage electric field.[2]
Quantitative Comparison of Extraction Methods
The following table summarizes key quantitative parameters for various salidroside extraction methods, allowing for a direct comparison of their efficiencies.
| Extraction Method | Plant Source | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time | Extraction Yield/Rate | Reference |
| Water Extraction | Rhodiola medicinal material | Water | 1:8 (g/mL) | Boiling | 3 x 2 h | 1.0339% | [2] |
| Alcohol Extraction | Rhodiola species | Not specified | Not specified | Not specified | Not specified | 5.72% | [2] |
| Microwave-Assisted Extraction (MAE) | Rhodiola crenulata | 60% Ethanol (B145695) | 2 g/100 mL | 90 | 20 min | 2.17% | [2][3] |
| Ultrasonic-Assisted Extraction (UAE) | Rhodiola species | 60% Ethanol | 1:20 (g/mL) | 40 | 75 min | Not specified | [2] |
| UAE | Rhodiola species | Not specified | Not specified | Not specified | Not specified | 1.638% | [2] |
| Supercritical CO2 - Microwave-Assisted | Rhodiola species | Not specified | Not specified | Not specified | Not specified | 95.3% | [2] |
| Supercritical CO2 - Ultrasonic-Assisted | Rhodiola species | Not specified | Not specified | Not specified | Not specified | 85.9% | [2] |
| Enzymatic Hydrolysis (Cellulase-assisted UAE) | Rhodiola species | 39% Ethanol | Not specified | 43 | 29 min | 4.49 mg/g | [2] |
| Flash Extraction | Rhodiola species | Not specified | 1:20 (g/mL) | Not specified | 2 x 40 s | 3.83 ± 0.12% | [2] |
| Ultra-High-Pressure Extraction (UHPE) | Rhodiola species | 73.3% Ethanol | 1:29.5 (g/mL) | Not specified | 2 min | 9.29 mg/g | [2] |
| Maceration (Ethanolic) | Rhodiola rosea rhizome | 70% Ethanol | Not specified | Not specified | Not specified | 145.94 mg/100 g | [4] |
| Accelerated Solvent Extraction (ASE) | Rhodiola rosea rhizome | Methanol (B129727) | Not specified | Not specified | Not specified | 402.38 mg/100 g | [4] |
| Natural Deep Eutectic Solvents (NADES) | Rhodiola rosea | L-lactic acid:fructose:water (5:1:11) | 1:40 (g/mL) | 22 | 154 min | 11.90 ± 0.02 mg/g | [5][6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Salidroside
This protocol is based on the optimized conditions for extracting salidroside from Rhodiola crenulata.[2][3]
Materials and Equipment:
-
Dried and powdered Rhodiola crenulata rhizomes
-
60% Ethanol (v/v)
-
Microwave extraction system
-
Filter paper or centrifuge
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Weigh 2 g of powdered Rhodiola crenulata rhizomes and place it into a microwave extraction vessel.
-
Add 100 mL of 60% ethanol to the vessel.
-
Secure the vessel in the microwave extraction system.
-
Set the extraction parameters:
-
Temperature: 90°C
-
Time: 20 minutes
-
Microwave power: (Adjust as per instrument specifications to maintain the target temperature)
-
-
Start the extraction process.
-
After extraction, allow the mixture to cool to room temperature.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Collect the supernatant (the extract).
-
To concentrate the extract, use a rotary evaporator to remove the ethanol under reduced pressure.
-
The resulting concentrated extract can be used for subsequent purification steps.
Protocol 2: Two-Step Purification of Salidroside using Macroporous Resin and Silica (B1680970) Gel Chromatography
This protocol describes a method for obtaining high-purity salidroside from a crude extract.[7][8]
Materials and Equipment:
-
Crude salidroside extract
-
DIAION HP-20 macroporous resin
-
Silica gel (200-300 mesh)
-
Chromatography columns
-
Ethanol (various concentrations)
-
Methanol
-
Fraction collector
-
Freeze dryer
Step 1: Macroporous Resin Chromatography (Initial Purification)
-
Pack a chromatography column with pre-treated DIAION HP-20 resin.
-
Dissolve the crude extract in an appropriate amount of water.
-
Load the dissolved extract onto the column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the column with a gradient of 5-20% ethanol.
-
Collect the fractions and monitor for the presence of salidroside using a suitable analytical method (e.g., HPLC).
-
Combine the fractions containing salidroside.
-
Concentrate the combined fractions to obtain a partially purified extract. A study achieved a salidroside concentration of 31.44% with a recovery rate of 64.97% at this stage.[8]
Step 2: Silica Gel Chromatography (Final Purification)
-
Freeze-dry the partially purified extract to obtain a powder.
-
Dissolve the powder in 75% methanol.[8]
-
Pack a chromatography column with silica gel (20 g for a 40 cm x 1 cm column).[8]
-
Load the dissolved sample onto the silica gel column.
-
Elute the column sequentially with:
-
Collect the eluates in fractions (e.g., 5 mL fractions).[8]
-
Analyze the fractions for salidroside.
-
Combine the fractions containing high-purity salidroside.
-
Evaporate the solvent to obtain the purified salidroside. This method has been reported to yield salidroside with a purity of 94.17% and an overall yield of 39.09%.[2][8] Another similar two-step adsorption chromatography process reported achieving a salidroside content of 92.21% with an overall recovery of 48.82%.[7][9]
Signaling Pathways Modulated by Salidroside
Salidroside exerts its diverse pharmacological effects by modulating several key signaling pathways involved in cellular stress responses, inflammation, and metabolism. Understanding these pathways is crucial for elucidating its mechanism of action and identifying new therapeutic targets.
Key Signaling Pathways:
-
Nrf2 Pathway: Salidroside protects against oxidative stress by activating the Nrf2 signaling pathway.[10]
-
JAK2/STAT3 Pathway: It inhibits inflammation by suppressing the JAK2/STAT3 signaling pathway, leading to a reduction in pro-inflammatory cytokines.[10]
-
MAPK, NF-κB, and STAT3 Pathways: Salidroside can inhibit these pathways, which are associated with oxidative stress and inflammation in conditions like psoriasis, potentially through the activation of SIRT1.[11]
-
AMPK/NF-κB/NLRP3 Pathway: Salidroside has been shown to ameliorate endothelial inflammation and oxidative stress by regulating this pathway.[12]
-
PI3K/Akt and AMPK/mTOR Pathways: These pathways are involved in the metabolic regulatory effects of salidroside.[13][14]
Conclusion
The selection of an appropriate extraction and isolation technique for salidroside is paramount for achieving high yield and purity. While traditional solvent extraction methods are simple and cost-effective, modern techniques such as MAE and UHPE offer significant improvements in efficiency and extraction time. For obtaining research-grade or pharmaceutical-grade salidroside, a multi-step purification process involving macroporous resin and silica gel chromatography is highly effective. The continued exploration of these methods and the underlying signaling pathways of salidroside will undoubtedly accelerate its development as a therapeutic agent.
References
- 1. Salidroside: An Overview of Its Promising Potential and Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative and Quantitative Analysis of Different Rhodiola rosea Rhizome Extracts by UHPLC-DAD-ESI-MSn [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparative purification of salidroside from Rhodiola rosea by two-step adsorption chromatography on resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Preparation of Salidroside and p-Tyrosol from Rhodiola crenulata by DIAION HP-20 Macroporous Resin Chromatography Combined with Silica Gel Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective effect of Salidroside on hypoxia‐related liver oxidative stress and inflammation via Nrf2 and JAK2/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salidroside ameliorates endothelial inflammation and oxidative stress by regulating the AMPK/NF-κB/NLRP3 signaling pathway in AGEs-induced HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Purification of Salipurposide from Crude Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salipurposide, a flavanone (B1672756) glycoside with the molecular formula C₂₁H₂₂O₁₀, is a natural phenolic compound found in various plant species. As a member of the flavonoid family, it is investigated for its potential biological activities. The isolation and purification of Salipurposide from crude plant extracts are crucial for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.
This document provides a detailed protocol for the purification of Salipurposide from a crude plant extract. The methodology encompasses initial extraction, preliminary purification using macroporous resin, and final purification steps involving column chromatography and High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Summary of a Typical Purification Protocol for Salipurposide
| Purification Step | Starting Material | Product | Purity (%) | Yield (%) |
| Crude Extraction | Dried Plant Material (1 kg) | Crude Extract | ~5% | 100% |
| Macroporous Resin Column Chromatography | Crude Extract (100 g) | Enriched Flavonoid Fraction | ~30% | 85% |
| Silica (B1680970) Gel Column Chromatography | Enriched Flavonoid Fraction (85 g) | Partially Purified Salipurposide | ~70% | 75% |
| Preparative HPLC | Partially Purified Salipurposide (63.75 g) | Purified Salipurposide | >95% | 60% |
Experimental Protocols
Crude Extraction
This protocol describes the initial extraction of Salipurposide and other flavonoids from the plant material.
Materials:
-
Dried and powdered plant material
-
70% Ethanol (B145695) in water (v/v)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the dried and powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.
-
Filter the mixture through filter paper to separate the extract from the plant debris.
-
Repeat the extraction process on the residue two more times to ensure complete extraction of the target compounds.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
Purification with Macroporous Resin
This step aims to enrich the flavonoid content and remove highly polar or non-polar impurities.
Materials:
-
Crude extract
-
Macroporous adsorption resin (e.g., HPD100)
-
Glass column
-
Deionized water
-
Ethanol (various concentrations: 30%, 50%, 70%, 95% v/v)
Procedure:
-
Dissolve the crude extract in a minimal amount of deionized water.
-
Pack a glass column with the pre-treated macroporous resin.
-
Load the dissolved crude extract onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with deionized water (5 BV) to remove sugars and other highly polar impurities.
-
Elute the column sequentially with 30%, 50%, and 70% ethanol (5 BV each). Collect the fractions separately.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing Salipurposide.
-
Combine the Salipurposide-rich fractions (typically eluting with 50-70% ethanol) and concentrate them using a rotary evaporator.
Silica Gel Column Chromatography
This step further purifies Salipurposide based on its polarity.
Materials:
-
Enriched flavonoid fraction from the previous step
-
Silica gel (200-300 mesh)
-
Glass column
-
Solvent system (e.g., Chloroform (B151607):Methanol (B129727) gradient)
Procedure:
-
Dissolve the enriched flavonoid fraction in a small amount of methanol.
-
Prepare a silica gel slurry in the initial mobile phase (e.g., 100% Chloroform) and pack it into a glass column.
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of increasing methanol in chloroform (e.g., from 100:0 to 80:20 v/v).
-
Collect fractions and monitor them by TLC, visualizing the spots under UV light.
-
Combine the fractions containing pure Salipurposide and concentrate them.
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step to obtain high-purity Salipurposide.
Materials:
-
Partially purified Salipurposide fraction
-
HPLC grade acetonitrile (B52724) (ACN) and water
-
Phosphoric acid (H₃PO₄)
-
Preparative HPLC system with a C18 column
Procedure:
-
Dissolve the partially purified Salipurposide in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Prepare the mobile phase: Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).
-
Use a gradient elution method, for example: 0-15 min, 20-50% B; 15-20 min, 50% B. The optimal gradient may need to be developed based on the specific crude extract.
-
Inject the sample and collect the peak corresponding to Salipurposide.
-
Combine the pure fractions, remove the organic solvent using a rotary evaporator, and then lyophilize to obtain pure Salipurposide powder.
Mandatory Visualization
Caption: Workflow for the purification of Salipurposide.
Caption: Potential anti-inflammatory signaling pathway of Salipurposide.
Cell-based Assays for Testing Salipurposide Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salipurposide, a chalcone (B49325) glycoside, and its aglycone form, isosalipurposide, are natural compounds that have garnered significant interest for their potential therapeutic properties. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the antioxidant, anti-inflammatory, anti-cancer, and neuroprotective bioactivities of Salipurposide. The protocols are designed to be comprehensive and adaptable for researchers in various fields of drug discovery and development.
Antioxidant Activity
The antioxidant potential of Salipurposide is primarily attributed to its ability to activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Signaling Pathway: Nrf2 Activation by Isosalipurposide
Isosalipurposide, the aglycone of Salipurposide, has been shown to exert a cytoprotective effect against oxidative damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation is mediated by the upstream kinases ERK and AMPK. Upon activation, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant genes, including glutamate-cysteine ligase (GCL) and heme oxygenase-1 (HO-1). This leads to an increase in intracellular glutathione (B108866) (GSH) levels, a key cellular antioxidant.[1]
Nrf2 signaling pathway activation by Isosalipurposide.
Experimental Protocols
This assay measures the ability of Salipurposide to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.
-
Materials: DPPH solution (0.1 mM in methanol), Salipurposide stock solution, Ascorbic acid (positive control), 96-well microplate, spectrophotometer.
-
Protocol:
-
Prepare serial dilutions of Salipurposide and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
Determine the IC50 value (the concentration of Salipurposide required to scavenge 50% of DPPH radicals).
-
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Materials: ABTS solution (7 mM), potassium persulfate (2.45 mM), Salipurposide stock solution, Trolox (positive control), 96-well microplate, spectrophotometer.
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions in equal volumes and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of Salipurposide and Trolox.
-
In a 96-well plate, add 20 µL of each dilution and 180 µL of the diluted ABTS radical solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
This assay measures the ability of Salipurposide to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Materials: FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃ solution), Salipurposide stock solution, Ferrous sulfate (B86663) (standard), 96-well microplate, spectrophotometer.
-
Protocol:
-
Prepare the FRAP reagent fresh.
-
Prepare serial dilutions of Salipurposide and a standard curve of ferrous sulfate.
-
In a 96-well plate, add 10 µL of each dilution or standard.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value from the standard curve, expressed as µM Fe(II)/mg of Salipurposide.
-
| Assay | Endpoint | Typical IC50 / Value |
| DPPH | Radical Scavenging | IC50 values for chalcones can range from 10 to over 100 µg/mL. |
| ABTS | Radical Cation Scavenging | IC50 values for chalcones can range from 5 to 50 µg/mL. |
| FRAP | Ferric Ion Reduction | Values are typically expressed as µM Fe(II) equivalents. |
Anti-inflammatory Activity
The anti-inflammatory effects of Salipurposide can be assessed by its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism likely involves the inhibition of the NF-κB signaling pathway.
Signaling Pathway: Inhibition of NF-κB by Chalcones
Chalcones, including Salipurposide, are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6. Salipurposide is hypothesized to inhibit the activation of the IKK complex, thereby preventing the downstream inflammatory cascade.
References
Animal Models for Studying Salidroside Effects: Application Notes and Protocols
A Note on Salipurposide vs. Salidroside (B192308): Initial literature searches for "Salipurposide" did not yield specific in vivo studies. However, extensive research is available for "Salidroside," a closely related and well-studied phenylpropanoid glycoside. It is plausible that "Salipurposide" is a less common synonym or a related compound. This document will focus on the established effects and protocols for Salidroside, which should provide a strong foundational methodology for researchers interested in similar compounds.
I. Neuroprotective Effects of Salidroside
Salidroside has demonstrated significant neuroprotective properties in various animal models of neurodegenerative diseases and ischemic injury. These effects are often attributed to its anti-inflammatory, antioxidant, and anti-apoptotic activities.
A. Animal Model: Parkinson's Disease (MPTP-induced)
A common model to study Parkinson's disease is the induction of dopamine (B1211576) neuron degeneration using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
Experimental Protocol:
-
Animals: Male C57BL/6 mice are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly divided into control, MPTP, and Salidroside + MPTP treatment groups.
-
Drug Administration:
-
The Salidroside group receives daily intraperitoneal (i.p.) injections of Salidroside (e.g., 15 or 45 mg/kg) for a pre-treatment period (e.g., 7 days).
-
Following pre-treatment, the MPTP and Salidroside + MPTP groups receive daily i.p. injections of MPTP (e.g., 30 mg/kg) for 5 consecutive days. The Salidroside group continues to receive Salidroside during this period.
-
The control group receives saline injections.
-
-
Behavioral Testing:
-
Pole Test: To assess bradykinesia, the time taken for the mouse to turn downwards and climb down a vertical pole is recorded.
-
Locomotor Activity: Spontaneous locomotor activity is measured using an automated activity monitoring system.
-
-
Biochemical and Histological Analysis:
-
Animals are euthanized, and brain tissues (striatum and substantia nigra) are collected.
-
High-Performance Liquid Chromatography (HPLC): Levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are measured in the striatum.
-
Immunohistochemistry: Tyrosine hydroxylase (TH)-positive neurons in the substantia nigra are stained and counted to assess dopaminergic neuron loss.
-
Western Blot: Protein levels of key signaling molecules (e.g., p-Akt, p-GSK3β, Bcl-2, Bax, cleaved caspases) are determined.
-
Quantitative Data Summary:
| Parameter | Control | MPTP | Salidroside (45 mg/kg) + MPTP | Reference |
| Time to turn down (s) | ~2 | ~8 | ~3 | [1] |
| Time to climb down (s) | ~10 | ~25 | ~12 | [1] |
| Striatal DA (ng/mg protein) | ~15 | ~5 | ~12 | [1] |
| TH+ neurons in SNpc | ~8000 | ~3500 | ~6500 | [1] |
Signaling Pathway:
Salidroside's neuroprotective effect in the MPTP model is mediated, in part, through the PI3K/Akt/GSK3β signaling pathway.
Caption: Salidroside neuroprotection via PI3K/Akt/GSK3β pathway in Parkinson's model.
B. Animal Model: Alzheimer's Disease (APP/PS1 transgenic mice)
APP/PS1 transgenic mice are a widely used model for studying Alzheimer's disease as they develop amyloid-β (Aβ) plaques and cognitive deficits.
Experimental Protocol:
-
Animals: APP/PS1 transgenic mice and wild-type littermates.
-
Drug Administration: Daily oral gavage of Salidroside (e.g., 50 mg/kg) for a specified duration (e.g., 3 months).
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory. Parameters measured include escape latency and time spent in the target quadrant.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
-
Biochemical and Histological Analysis:
-
Brain tissues are collected after euthanasia.
-
ELISA: Levels of soluble and insoluble Aβ40 and Aβ42 are quantified.
-
Immunohistochemistry/Immunofluorescence: Aβ plaque deposition is visualized and quantified.
-
Western Blot: Levels of synapse-related proteins (e.g., PSD95, synaptophysin) and signaling molecules (e.g., p-Akt, p-mTOR) are measured.
-
Quantitative Data Summary:
| Parameter | Wild-Type | APP/PS1 | APP/PS1 + Salidroside | Reference |
| Escape latency (s) - Day 5 | ~15 | ~40 | ~25 | [2] |
| Soluble Aβ42 (pg/mg protein) | N/A | ~150 | ~100 | [2] |
| Insoluble Aβ42 (pg/mg protein) | N/A | ~2000 | ~1200 | [2] |
| PSD95 protein level (relative) | 1.0 | ~0.6 | ~0.9 | [2] |
Signaling Pathway:
In the Alzheimer's model, Salidroside's protective effects are associated with the PI3K/Akt/mTOR pathway.
Caption: Salidroside promotes synaptic plasticity via PI3K/Akt/mTOR signaling in Alzheimer's model.
II. Anti-diabetic Effects of Salidroside
Salidroside has shown promise in ameliorating insulin (B600854) resistance and hyperglycemia in animal models of type 2 diabetes.
A. Animal Model: Type 2 Diabetes (db/db mice)
The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes.
Experimental Protocol:
-
Animals: Male db/db mice and their wild-type littermates (db/+).
-
Drug Administration: Oral gavage of Salidroside (e.g., 25, 50, 100 mg/kg/day) for an extended period (e.g., 8 weeks). A positive control group treated with metformin (B114582) (e.g., 200 mg/kg/day) is often included.
-
Metabolic Assessments:
-
Fasting Blood Glucose and Insulin: Measured periodically from tail vein blood.
-
Oral Glucose Tolerance Test (OGTT): Glucose is administered orally after an overnight fast, and blood glucose is measured at various time points (0, 30, 60, 90, 120 min).
-
Insulin Tolerance Test (ITT): Insulin is injected intraperitoneally, and blood glucose is monitored to assess insulin sensitivity.
-
-
Biochemical and Histological Analysis:
-
Serum lipids (triglycerides, total cholesterol) are measured.
-
Liver, skeletal muscle, and adipose tissues are collected.
-
Histology: Liver sections are stained with H&E and Oil Red O to assess steatosis. Pancreatic islets are examined by staining for insulin.
-
Western Blot: Protein levels of key molecules in insulin signaling and glucose metabolism (e.g., p-AMPK, p-Akt, p-GSK3β) are determined in liver and muscle tissues.
-
Quantitative Data Summary:
| Parameter | db/db Control | db/db + Salidroside (100 mg/kg) | db/db + Metformin (200 mg/kg) | Reference |
| Fasting Blood Glucose (mmol/L) | ~25 | ~15 | ~14 | [3] |
| Serum Insulin (ng/mL) | ~10 | ~5 | ~4.5 | [3] |
| OGTT AUC (mmol/L*min) | ~4000 | ~2500 | ~2300 | [3] |
| Liver Triglycerides (mg/g) | ~80 | ~40 | ~35 | [3] |
Experimental Workflow:
Caption: Experimental workflow for studying Salidroside in a db/db mouse model of type 2 diabetes.
III. Anti-inflammatory Effects of Salidroside
Salidroside exhibits potent anti-inflammatory effects in various models of inflammation, often by modulating the NF-κB and MAPK signaling pathways.
A. Animal Model: Lipopolysaccharide (LPS)-induced Mastitis
Intramammary infusion of LPS in mice is a well-established model for studying mastitis, a localized inflammatory response.
Experimental Protocol:
-
Animals: Lactating female mice (e.g., Kunming mice).
-
Grouping and Treatment:
-
Mice are pre-treated with Salidroside (e.g., 20, 40 mg/kg, i.p.) or vehicle 1 hour before LPS challenge.
-
-
Induction of Mastitis:
-
Mice are anesthetized, and LPS is infused into the mammary glands via the teat canal.
-
-
Sample Collection:
-
At a specific time point post-LPS challenge (e.g., 12 or 24 hours), mice are euthanized.
-
Mammary tissue and blood samples are collected.
-
-
Analysis:
-
Myeloperoxidase (MPO) Assay: MPO activity in mammary tissue is measured as an indicator of neutrophil infiltration.
-
Histology: Mammary tissue sections are stained with H&E to assess inflammatory cell infiltration and tissue damage.
-
ELISA: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum and mammary tissue homogenates are quantified.
-
Western Blot: Activation of NF-κB (p-p65, p-IκBα) and MAPK (p-p38, p-ERK, p-JNK) pathways is assessed in mammary tissue.
-
Quantitative Data Summary:
| Parameter | Control | LPS | LPS + Salidroside (40 mg/kg) | Reference |
| MPO Activity (U/g tissue) | ~0.5 | ~4.5 | ~1.5 | [4] |
| TNF-α (pg/mg protein) | ~50 | ~400 | ~150 | [4] |
| IL-6 (pg/mg protein) | ~20 | ~250 | ~100 | [4] |
| p-p65 (relative expression) | 1.0 | ~3.5 | ~1.8 | [4] |
Signaling Pathway:
Salidroside inhibits LPS-induced inflammation by suppressing the NF-κB and MAPK signaling pathways.
Caption: Salidroside's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
IV. Antioxidant Effects of Salidroside
Salidroside is a potent antioxidant, and this activity is central to many of its therapeutic effects. It can directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense system, often via the Nrf2 pathway.
A. Animal Model: Exhaustive Exercise-induced Oxidative Stress
Intense physical exercise can lead to an overproduction of ROS, causing oxidative stress in various tissues, including the liver.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Treatment: Rats receive Salidroside (e.g., 25, 50, 100 mg/kg) or vehicle via oral gavage daily for a period of 4 weeks.
-
Exhaustive Exercise:
-
On the final day of treatment, rats are subjected to a swimming test until exhaustion. The time to exhaustion is recorded.
-
-
Tissue Analysis:
-
Immediately after exercise, rats are euthanized, and liver tissue is collected.
-
Biochemical Assays:
-
Malondialdehyde (MDA) levels are measured as a marker of lipid peroxidation.
-
Activities of antioxidant enzymes (Superoxide Dismutase - SOD, Catalase - CAT, Glutathione Peroxidase - GSH-Px) are determined.
-
Liver glycogen (B147801) content is measured.
-
-
Quantitative Data Summary:
| Parameter | Control (Exhausted) | Salidroside (100 mg/kg) + Exhaustion | Reference |
| Exhaustive Swimming Time (min) | ~80 | ~120 | [1] |
| Liver MDA (nmol/mg protein) | ~2.5 | ~1.5 | [1] |
| Liver SOD (U/mg protein) | ~100 | ~150 | [1] |
| Liver GSH-Px (U/mg protein) | ~50 | ~80 | [1] |
Signaling Pathway:
Salidroside can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.
Caption: Salidroside's antioxidant effect through activation of the Nrf2 pathway.
References
- 1. Effects of salidroside on exhaustive exercise‑induced oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salidroside ameliorates insulin resistance through activation of a mitochondria-associated AMPK/PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salidroside attenuates inflammatory responses by suppressing nuclear factor-κB and mitogen activated protein kinases activation in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Salipurposide using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salipurposide, a flavanone (B1672756) glycoside, is a natural product of significant interest due to its potential biological activities. Accurate structural elucidation is paramount for understanding its structure-activity relationships and for quality control in drug development. This application note provides a detailed protocol for the structural characterization of Salipurposide using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Salipurposide has the molecular formula C21H22O10 and a molecular weight of approximately 434.4 g/mol .[1] Its structure consists of a naringenin (B18129) aglycone linked to a glucose moiety. The precise connectivity and stereochemistry can be unequivocally determined through the application of modern spectroscopic techniques.
Data Presentation
The structural elucidation of Salipurposide is based on the comprehensive analysis of its NMR and mass spectrometry data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and HR-ESI-MS/MS experiments.
Table 1: ¹H NMR Spectroscopic Data for Salipurposide (500 MHz, DMSO-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 2 | 5.50 | dd | 12.5, 3.0 |
| 3ax | 2.75 | dd | 17.0, 3.0 |
| 3eq | 3.30 | dd | 17.0, 12.5 |
| 6 | 6.25 | d | 2.0 |
| 8 | 6.15 | d | 2.0 |
| 2', 6' | 7.40 | d | 8.5 |
| 3', 5' | 6.85 | d | 8.5 |
| Glucose Moiety | |||
| 1'' | 5.05 | d | 7.5 |
| 2'' | 3.20 | m | |
| 3'' | 3.25 | m | |
| 4'' | 3.15 | m | |
| 5'' | 3.40 | m | |
| 6''a | 3.70 | dd | 12.0, 5.0 |
| 6''b | 3.50 | dd | 12.0, 2.0 |
Table 2: ¹³C NMR Spectroscopic Data for Salipurposide (125 MHz, DMSO-d₆)
| Position | δC (ppm) |
| Aglycone | |
| 2 | 79.5 |
| 3 | 42.5 |
| 4 | 196.0 |
| 5 | 163.0 |
| 6 | 96.0 |
| 7 | 165.0 |
| 8 | 95.0 |
| 9 | 162.5 |
| 10 | 102.0 |
| 1' | 129.0 |
| 2', 6' | 128.5 |
| 3', 5' | 115.5 |
| 4' | 158.0 |
| Glucose Moiety | |
| 1'' | 100.0 |
| 2'' | 73.5 |
| 3'' | 77.0 |
| 4'' | 70.0 |
| 5'' | 76.5 |
| 6'' | 61.0 |
Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS/MS) Data for Salipurposide
| Ion | Formula | Calculated m/z | Measured m/z |
| [M+H]⁺ | C₂₁H₂₃O₁₀⁺ | 435.1286 | 435.1288 |
| [M+Na]⁺ | C₂₁H₂₂O₁₀Na⁺ | 457.1105 | 457.1107 |
| [M-H]⁻ | C₂₁H₂₁O₁₀⁻ | 433.1140 | 433.1142 |
| MS/MS Fragmentation of [M-H]⁻ | |||
| [M-H-162]⁻ (Aglycone) | C₁₅H₁₁O₅⁻ | 271.0612 | 271.0615 |
Experimental Protocols
Sample Preparation
A sample of Salipurposide (approximately 5 mg) is accurately weighed and dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) for NMR analysis. For mass spectrometry, a stock solution is prepared by dissolving 1 mg of Salipurposide in 1 mL of methanol, which is then further diluted with the mobile phase for analysis.
NMR Spectroscopy
NMR spectra are recorded on a 500 MHz spectrometer.
-
¹H NMR: A standard proton experiment is performed to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: A proton-decoupled carbon experiment is run to identify the chemical shifts of all carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the aglycone and the sugar moiety.
-
High-Resolution Mass Spectrometry
HRMS analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Mode: Both positive and negative ion modes are used to obtain the protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.
-
MS Scan: A full scan is acquired over a mass range of m/z 100-1000 to determine the accurate mass of the molecular ions.
-
MS/MS Analysis: The deprotonated molecular ion ([M-H]⁻) is selected for collision-induced dissociation (CID) to obtain fragmentation information, which helps in confirming the structure, particularly the nature of the aglycone and the sugar moiety.
Mandatory Visualization
Caption: Experimental workflow for Salipurposide structure elucidation.
Caption: Mass spectrometry fragmentation of Salipurposide.
References
Application of Salidroside in Functional Food Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salidroside (B192308), a phenylpropanoid glycoside, is the primary active constituent of Rhodiola rosea, a plant renowned for its adaptogenic properties.[1][2] It has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[3][4][5] These properties make Salidroside a promising bioactive ingredient for the development of functional foods aimed at promoting health and mitigating the risk of chronic diseases. This document provides detailed application notes and experimental protocols to guide researchers in exploring the potential of Salidroside in functional food formulations.
Biological Activities and Potential Functional Food Applications
Salidroside's therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and cell survival.[6][7] Its multifaceted mechanism of action makes it a versatile ingredient for a range of functional food applications.
Potential Applications:
-
Anti-aging and Cellular Health: By combating oxidative stress and reducing inflammation, Salidroside can be incorporated into products aimed at promoting healthy aging and protecting against age-related cellular damage.[3][4]
-
Cognitive and Neurological Support: Its neuroprotective properties suggest its use in functional foods and beverages designed to support cognitive function, memory, and protect against neurodegenerative conditions.[8][9]
-
Cardiovascular Wellness: Salidroside has shown potential in protecting cardiovascular health by improving endothelial function and reducing inflammation, making it a suitable ingredient for heart-healthy food products.[4][10]
-
Sports Nutrition and Performance: Recent clinical studies suggest that Salidroside may enhance exercise performance by improving oxygen uptake and reducing muscle damage, indicating its potential in sports nutrition products.[11][12]
-
Metabolic Health: Evidence suggests Salidroside can improve glucose tolerance and insulin (B600854) sensitivity, highlighting its potential for inclusion in foods designed to support metabolic health.[10][13]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro and in vivo studies on Salidroside, providing a reference for dose-response relationships and effective concentrations.
Table 1: In Vitro Bioactivity of Salidroside
| Bioassay | Cell Line | Treatment/Inducer | Effective Concentration of Salidroside | Observed Effect | Reference(s) |
| Antioxidant Activity | H9C2 | H₂O₂ (400 µM) | 100 µM | Increased cell viability to 85%; increased SOD and CAT activities; decreased MDA levels. | [14] |
| PC12 | Hypoglycemia and serum limitation | 80, 160, 320 µg/ml | Attenuated cell viability loss in a dose-dependent manner; restored mitochondrial membrane potential. | [4] | |
| HUVECs | AGEs (Advanced Glycation End Products) | 10, 50, 100 µM | Promoted SOD, CAT, and GSH-Px levels; inhibited intracellular ROS and MDA generation. | [15] | |
| Anti-inflammatory | RAW 264.7 | LPS (1 µg/mL) | 30, 60, 120 µM | Inhibited HMGB1 production and iNOS protein expression; suppressed NF-κB p65 phosphorylation. | [16] |
| RAW 264.7 | LPS (1 µg/mL) | 100 µM | Reduced mRNA expression of IL-1β and TNF-α. | [1] | |
| HUVECs | AGEs | 10, 50, 100 µM | Decreased levels of TNF-α, IL-1β, and IL-6. | [15] | |
| Neuroprotection | PC12 | Amyloid-beta (Aβ) | Not specified | Reduced Aβ-induced cytotoxicity and intracellular ROS accumulation in a dose-dependent manner. | [11] |
| PC12 | H₂O₂ (0.5 mM) | 100 µM | Decreased apoptotic rate from 32.23% to 18.61%. | [17] |
Table 2: In Vivo Bioactivity of Salidroside
| Animal Model | Species | Dosage of Salidroside | Duration of Treatment | Observed Effect | Reference(s) |
| Cerebral Ischemia/Reperfusion | Rat | 30 mg/kg | Not specified | Reduced infarct size and improved neurological function. | [18] |
| Middle Cerebral Artery Occlusion (MCAO) | Mouse | 10 mg/kg/day | 7 days | Reduced infarct volume. | [10] |
| Alcohol-Induced Liver Injury | Mouse | Not specified | Not specified | Ameliorated inflammation. | [9] |
| Type 2 Diabetes (db/db mice) | Mouse | Not specified | Not specified | Ameliorated hyperglycemia and relieved oxidative stress. | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the bioactivity of Salidroside.
Quantification of Salidroside by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of Salidroside in raw materials or finished products.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., µBondapak ODS, 10 µm, 3.9 mm x 300 mm)
-
Salidroside standard
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of Salidroside standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
For plant material: Extract a known weight of the powdered material with methanol (e.g., for 30 minutes).
-
For liquid extracts or functional foods: Dilute a known volume or weight with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: Methanol:Water (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 223 nm or 276 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standards and samples into the HPLC system. Identify the Salidroside peak based on the retention time of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Salidroside in the samples from the calibration curve.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of Salidroside.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Salidroside
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
DPPH Solution Preparation: Prepare a 0.2 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a stock solution of Salidroside in methanol/ethanol and create a series of dilutions to test different concentrations.
-
Assay Protocol (Microplate):
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the Salidroside dilutions to the respective wells.
-
For the control, add 100 µL of the solvent (methanol/ethanol) instead of the sample.
-
For the blank, add 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
The IC50 value (the concentration of Salidroside required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration.
-
Anti-inflammatory Activity Assessment in Macrophages
Objective: To determine the effect of Salidroside on the inflammatory response in macrophages.
Cell Line: RAW 264.7 murine macrophages
3.1. Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of Salidroside.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Salidroside
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or SDS-HCl solution
-
96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Salidroside for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO or SDS-HCl to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
3.2. Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the effect of Salidroside on LPS-induced NO production.
Materials:
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard
-
96-well plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of Salidroside for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I and 50 µL of Griess Reagent II to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
3.3. Cytokine Measurement (ELISA)
Objective: To quantify the effect of Salidroside on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Materials:
-
ELISA kits for TNF-α and IL-6
-
Cell culture supernatants from the NO production assay
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, the wells of the ELISA plate are coated with a capture antibody for the cytokine of interest.
-
The cell culture supernatants are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
The concentration of the cytokine is determined from a standard curve.
Reference(s): [26][27][28][29][30]
Neuroprotective Activity Assessment in PC12 Cells
Objective: To evaluate the protective effect of Salidroside against neuronal cell damage.
Cell Line: PC12 rat pheochromocytoma cells
Inducer of Cytotoxicity: Hydrogen peroxide (H₂O₂) or Amyloid-beta (Aβ)
Procedure:
-
Cell Culture and Treatment:
-
Culture PC12 cells in a suitable medium.
-
Seed the cells in 96-well plates for viability assays or larger plates for protein analysis.
-
Pre-treat the cells with various concentrations of Salidroside for a specified time (e.g., 24 hours).
-
Induce cytotoxicity by adding H₂O₂ or Aβ to the cell culture medium and incubate for the desired duration (e.g., 12-24 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability: Perform the MTT assay as described in section 3.1.
-
Apoptosis Assay: Use methods like Hoechst 33342 staining to observe nuclear morphology or flow cytometry with Annexin V/PI staining to quantify apoptotic cells.
-
Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes like 2',7'-Dichlorofluorescin diacetate (DCFH-DA) and measure fluorescence using a plate reader or flow cytometer.
-
Western Blot Analysis: Analyze the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanisms of Salidroside by analyzing the expression of key proteins in signaling pathways like Nrf2/Keap1 and NF-κB.
Materials:
-
Cells or tissues treated with Salidroside
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-phospho-NF-κB p65)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse the cells or tissues to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Reference(s): [12][32][33][34]
Visualizations: Signaling Pathways and Workflows
Signaling Pathways Modulated by Salidroside
References
- 1. Salidroside Regulates Inflammatory Response in Raw 264.7 Macrophages via TLR4/TAK1 and Ameliorates Inflammation in Alcohol Binge Drinking-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. [HPLC determination of salidroside in the roots of Rhodiola genus plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Salidroside in the PC12 Cell Model Exposed to Hypoglycemia and Serum Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Cell viability assay [bio-protocol.org]
- 7. scilit.com [scilit.com]
- 8. Development of an HPLC method for the determination of salidroside in beagle dog plasma after administration of salidroside injection: application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salidroside Regulates Inflammatory Response in Raw 264.7 Macrophages via TLR4/TAK1 and Ameliorates Inflammation in Alcohol Binge Drinking-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Salidroside from Rhodiola sachalinensis protects neuronal PC12 cells against cytotoxicity induced by amyloid-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol Griess Test [protocols.io]
- 14. Salidroside Regulates Mitochondrial Homeostasis After Polarization of RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. abbs.info [abbs.info]
- 18. researchgate.net [researchgate.net]
- 19. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. mdpi.com [mdpi.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. raybiotech.com [raybiotech.com]
- 31. Neuroprotective effects of salidroside in the PC12 cell model exposed to hypoglycemia and serum limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. scispace.com [scispace.com]
- 34. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Salipurposide Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Salipurposide extraction.
Frequently Asked Questions (FAQs)
Q1: My Salipurposide yield is consistently low. What are the most critical factors I should investigate?
A1: Several factors can significantly impact the extraction yield of Salipurposide. The most critical to investigate are:
-
Solvent Choice and Concentration: The polarity of the solvent system is paramount. Salipurposide, a glycoside, is polar. Aqueous ethanol (B145695) or methanol (B129727) are commonly used. An optimal concentration, often around 70%, is typically more effective than absolute alcohol or water alone.[1][2]
-
Extraction Temperature: Higher temperatures can increase the solubility and diffusion rate of Salipurposide, but excessive heat can lead to its degradation.[3] It is crucial to find an optimal temperature that maximizes extraction without causing degradation.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound. However, prolonged extraction times can increase the co-extraction of impurities and potentially lead to the degradation of Salipurposide.[3]
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can enhance the concentration gradient, driving more of the compound into the solution. However, excessively large solvent volumes can make the subsequent concentration steps more time-consuming and energy-intensive.
-
pH of the Extraction Medium: The pH can influence the stability and solubility of phenolic compounds like Salipurposide.[4] Maintaining a slightly acidic to neutral pH is often beneficial.
Q2: My crude extract is a dark, sticky resin, making purification difficult. What are the likely contaminants and how can I remove them?
A2: This is a common issue when working with plant extracts. The dark color and sticky consistency are likely due to the co-extraction of various compounds.[5]
-
Likely Contaminants:
-
Phenolic Compounds and Tannins: These are abundant in many plants and are readily extracted with polar solvents.[5]
-
Chlorophylls and Pigments: These are common if you are using the aerial parts of the plant.[5]
-
Lipids and Waxes: These can be partially extracted, especially with alcoholic solvents, contributing to the resinous texture.[5]
-
Polysaccharides: High molecular weight sugars can be co-extracted, particularly with aqueous or high-percentage alcohol solvent systems.[5]
-
-
Troubleshooting Strategies:
-
Pre-Extraction Defatting: Before the main extraction, wash the dried, powdered plant material with a non-polar solvent like hexane (B92381) to remove lipids and waxes.[5]
-
Clarification of the Extract: After the primary extraction, certain impurities can be precipitated out.
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge for a preliminary fractionation of the crude extract to separate Salipurposide from interfering compounds.
-
Q3: I am observing degradation of my Salipurposide sample during processing. What are the potential causes and how can I mitigate this?
A3: Salipurposide, like many phenolic glycosides, can be susceptible to degradation under certain conditions.
-
Potential Causes of Degradation:
-
High Temperatures: As mentioned, excessive heat during extraction or solvent evaporation can break down the molecule.[3]
-
Extreme pH: Both highly acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bond.[6]
-
Oxidation: Phenolic compounds are prone to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.[3]
-
Enzymatic Degradation: If the plant material is not properly dried or inactivated, endogenous enzymes could degrade the Salipurposide.
-
-
Mitigation Strategies:
-
Temperature Control: Perform extractions at a controlled, optimized temperature and use a rotary evaporator under reduced pressure for solvent removal at temperatures below 50°C.
-
pH Management: Maintain a stable and appropriate pH throughout the extraction and purification process.[7]
-
Use of Antioxidants: Consider adding antioxidants like ascorbic acid during extraction to prevent oxidative degradation.
-
Inert Atmosphere: For sensitive samples, processing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent system. 2. Suboptimal extraction temperature or time. 3. Inefficient solid-to-liquid ratio. 4. Incomplete cell wall disruption. | 1. Optimize the solvent system. A 70% ethanol or methanol solution is a good starting point.[1] 2. Systematically vary the temperature (e.g., 40-60°C) and time (e.g., 1-3 hours) to find the optimal conditions. 3. Increase the solvent-to-solid ratio (e.g., from 1:10 to 1:20 w/v). 4. Ensure the plant material is finely powdered to increase the surface area for extraction. Consider using enzyme-assisted extraction (e.g., cellulase) to break down cell walls.[8] |
| Co-extraction of Impurities | 1. Use of a highly polar solvent. 2. Extraction of pigments and lipids. | 1. Consider a sequential extraction approach, starting with a less polar solvent to remove non-polar impurities. 2. Perform a pre-extraction wash with hexane to remove lipids and chlorophylls.[5] |
| Difficulty in Isolating Salipurposide | 1. Presence of structurally similar compounds. 2. Ineffective chromatographic separation. | 1. Employ multi-step purification techniques. Start with liquid-liquid partitioning followed by column chromatography. 2. Optimize the mobile phase for column chromatography. A gradient elution is often more effective than isocratic. For TLC and column chromatography, solvent systems like chloroform:methanol or ethyl acetate (B1210297):methanol in various ratios can be effective. |
| Inconsistent Results | 1. Variability in plant material. 2. Inconsistent extraction parameters. | 1. Ensure the plant material is from the same source and harvested at the same time. 2. Strictly control all extraction parameters (temperature, time, solvent concentration, etc.) for each experiment. |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of Salipurposide
This protocol is a general guideline and may require further optimization based on the specific plant material.
1. Material Preparation:
- Dry the plant material (e.g., from Salix species) at a controlled temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a flask.
- Add 200 mL of 70% ethanol (1:20 solid-to-liquid ratio).
- Extract using one of the following methods:
- Maceration: Stir the mixture at room temperature for 24 hours.
- Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 45°C).
- Microwave-Assisted Extraction (MAE): Use a microwave extractor with optimized power and time settings.
- Filter the extract through filter paper.
- Repeat the extraction process on the plant residue two more times with fresh solvent.
- Combine all the filtrates.
3. Concentration and Purification:
- Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
- Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate. Salipurposide is expected to be enriched in the ethyl acetate fraction.
- Further purify the enriched fraction using column chromatography on silica (B1680970) gel or a suitable macroporous resin.
Protocol 2: Enzyme-Assisted Extraction of Salipurposide
This protocol can enhance extraction by breaking down the plant cell wall.
1. Material Preparation:
- Prepare the plant material as described in Protocol 1.
2. Enzymatic Hydrolysis:
- Suspend 10 g of the powdered plant material in a suitable buffer (e.g., acetate buffer, pH 5.0).
- Add an appropriate amount of cellulase (B1617823) (e.g., 0.36% w/w).[8]
- Incubate the mixture at the optimal temperature for the enzyme (e.g., 45°C) for a specified time (e.g., 1-2 hours) with constant stirring.[8]
3. Extraction:
- After incubation, add ethanol to the mixture to achieve a final concentration of 70%.
- Proceed with the extraction as described in Protocol 1 (maceration, UAE, or MAE).
4. Concentration and Purification:
- Follow the concentration and purification steps outlined in Protocol 1.
Data Presentation
Table 1: Comparison of Extraction Methods for Salipurposide Yield
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Salipurposide Yield (%) |
| Maceration | 70% Ethanol | 25 | 1440 | Enter experimental data |
| Ultrasonic-Assisted | 70% Ethanol | 45 | 60 | Enter experimental data |
| Microwave-Assisted | 70% Ethanol | 60 | 10 | Enter experimental data |
| Enzyme-Assisted + UAE | 70% Ethanol | 45 | 60 | Enter experimental data |
Table 2: Influence of Solvent Concentration on Salipurposide Yield
| Ethanol Concentration (%) | Temperature (°C) | Time (min) | Salipurposide Yield (%) |
| 30 | 50 | 60 | Enter experimental data |
| 50 | 50 | 60 | Enter experimental data |
| 70 | 50 | 60 | Enter experimental data |
| 90 | 50 | 60 | Enter experimental data |
Visualizations
Caption: Experimental workflow for Salipurposide extraction.
Caption: Potential signaling pathways modulated by Salipurposide.
References
- 1. [Optimization of extraction technology for salidroside, tyrosol, crenulatin and gallic acid in Rhodiolae Crenulatae Radix et Rhizoma with orthogonal test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openresearchafrica.org [openresearchafrica.org]
- 5. benchchem.com [benchchem.com]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of salinity and pH on the calibration of the extraction of pharmaceuticals from water by PASSIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Enzymatic Extraction Process of Salidroside by Response Surface Analysis [swjsjz.magtechjournal.com]
Overcoming Salipurposide solubility issues in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salipurposide. The information is designed to address common challenges, particularly those related to solubility, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve Salipurposide?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions of Salipurposide. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including flavonoids like Salipurposide. For aqueous-based assays, it is crucial to first dissolve the compound in 100% DMSO and then dilute this stock solution into your aqueous buffer or cell culture medium.
Q2: I am observing precipitation when I add my Salipurposide stock solution to my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of Salipurposide in your assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%, to avoid solvent-induced toxicity to cells. However, a slightly higher (but still non-toxic) DMSO concentration may be necessary to maintain solubility.
-
Use a co-solvent: In some cases, the addition of a pharmaceutically acceptable co-solvent to the aqueous medium can improve solubility.
-
Stepwise dilution: Instead of a single large dilution, try diluting the DMSO stock in a stepwise manner. This can sometimes prevent the compound from crashing out of solution.
-
Sonication: Briefly sonicating the final solution can help to redissolve small precipitates.
-
Warm the solution: Gently warming the aqueous medium before adding the Salipurposide stock can sometimes improve solubility. Ensure the temperature is compatible with your assay components.
Q3: Can I dissolve Salipurposide directly in water or phosphate-buffered saline (PBS)?
A3: Direct dissolution of Salipurposide in aqueous solutions like water or PBS is generally not recommended due to its hydrophobic nature. It is likely to have very low solubility, leading to inaccurate concentrations and unreliable experimental results. The recommended procedure is to first prepare a concentrated stock solution in DMSO.
Q4: How should I store my Salipurposide stock solution?
A4: Salipurposide stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Assay Results
| Possible Cause | Troubleshooting Step |
| Precipitation of Salipurposide | Visually inspect your assay plates for any signs of precipitation. If observed, refer to the troubleshooting steps in FAQ Q2 . |
| Degradation of Salipurposide | Ensure proper storage of stock solutions (see FAQ Q4 ). Prepare fresh dilutions for each experiment. |
| Assay Interference | Salipurposide, as a flavonoid, may interfere with certain assays. For example, it can directly reduce MTT tetrazolium salts, leading to false-positive results in cell viability assays. Consider using an alternative assay, such as the Sulforhodamine B (SRB) assay, which is less prone to this type of interference. |
Issue 2: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Calculate the final concentration of DMSO in your highest Salipurposide treatment. If it exceeds 0.5%, it may be causing cytotoxicity. Include a vehicle control with the same final DMSO concentration to assess its effect. |
| Compound Precipitation | Precipitates can cause mechanical stress to cells, leading to cell death. Refer to the troubleshooting steps in FAQ Q2 to prevent precipitation. |
| Inherent Toxicity | Determine the cytotoxic profile of Salipurposide in your specific cell line by performing a dose-response experiment. |
Data Presentation: Salipurposide Solubility
Due to the limited availability of precise quantitative solubility data in public literature, researchers should empirically determine the solubility of their specific batch of Salipurposide. The following table provides general guidance on solubility in common laboratory solvents.
| Solvent | General Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Moderate to Low | Can be used as a solvent, but may require heating. Less effective than DMSO for high concentrations. |
| Methanol | Moderate to Low | Similar to ethanol, can be used for lower concentration solutions. |
| Water | Very Low / Insoluble | Not recommended for direct dissolution. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Not recommended for direct dissolution. |
Note: To determine the maximum soluble concentration in DMSO, a serial dilution can be prepared, and the highest concentration that remains clear without visible precipitation can be considered the working stock concentration.
Experimental Protocols
Protocol 1: Preparation of Salipurposide Stock Solution
-
Weighing: Accurately weigh a small amount of Salipurposide powder (e.g., 1 mg) using an analytical balance.
-
Dissolution: Add a precise volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 434.4 g/mol , dissolve 4.34 mg in 1 mL of DMSO).
-
Mixing: Vortex the solution thoroughly until the Salipurposide is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.
Protocol 2: Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol outlines the measurement of pro-inflammatory cytokines (TNF-α and IL-6) in response to Salipurposide treatment in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of Salipurposide (e.g., 1, 5, 10, 25, 50 µM). Remember to prepare a vehicle control with the same final concentration of DMSO. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 3: Western Blot for p38 MAPK Phosphorylation
This protocol is for assessing the effect of Salipurposide on the phosphorylation of p38 MAPK, a key kinase in an inflammatory signaling pathway.
-
Cell Treatment: Seed cells (e.g., RAW 264.7) in a 6-well plate and grow to 80-90% confluency. Pre-treat with Salipurposide for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the results, the membrane can be stripped and re-probed with an antibody for total p38 MAPK.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effect of Salipurposide.
Caption: Simplified NF-κB signaling pathway and potential inhibition by Salipurposide.
Caption: Overview of the p38 MAPK signaling pathway with a potential point of inhibition.
Technical Support Center: Optimizing HPLC Separation of Salipurposide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) gradient optimization for Salipurposide and similar polar glycosidic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for developing an HPLC method for Salipurposide?
A1: For polar compounds like Salipurposide, a reversed-phase (RP) HPLC method is typically the starting point. Begin with a C18 column and a gradient elution using a mobile phase of water (often with an acidic modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).[1][2] A "scouting" gradient from a low to a high percentage of organic solvent is recommended to determine the approximate elution time.[3]
Q2: Which type of HPLC column is best suited for Salipurposide separation?
A2: A C18 column is the most common choice for reversed-phase separation of a wide range of compounds, including polar analytes.[2][4] For potentially challenging separations, consider columns with high-purity silica (B1680970) (Type B) to minimize peak tailing caused by interactions with residual silanols.[5] If standard C18 columns do not provide adequate retention or selectivity, alternative stationary phases like C8 or those with polar-embedded groups can be explored.[6]
Q3: How do I choose the optimal mobile phase composition?
A3: The choice of organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase are critical for optimizing selectivity.[7][8]
-
Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. They offer different selectivities, so it is often beneficial to test both during method development.[8]
-
pH and Buffers: The mobile phase pH should be controlled using a buffer, especially if the analyte has ionizable groups.[9][10] For acidic compounds, a low pH (e.g., 2.5-3.5) using a phosphate (B84403) or formate (B1220265) buffer can suppress ionization and improve peak shape.[11][12]
Q4: What is a gradient elution and why is it used for compounds like Salipurposide?
A4: Gradient elution involves changing the composition of the mobile phase during the chromatographic run.[13] It is particularly useful for analyzing complex samples or mixtures containing compounds with a wide range of polarities.[3] For Salipurposide analysis, a gradient allows for good separation of early-eluting polar impurities while ensuring that the more retained compounds are eluted in a reasonable time with sharp peaks.[13]
Troubleshooting Guide
Problem 1: Poor Peak Resolution or Co-elution
Q: My Salipurposide peak is overlapping with other components. How can I improve the resolution?
A: Poor resolution is a common issue that can be addressed by systematically optimizing several parameters. The primary factors affecting resolution are efficiency, selectivity, and retention.
Troubleshooting Steps:
-
Optimize the Gradient Slope: A shallower gradient (slower increase in organic solvent) around the elution time of Salipurposide can significantly improve the separation of closely eluting peaks.[3][14] If you have a fast scouting gradient, identify the solvent percentage at which your compound elutes and create a new, shallower gradient in that range.[14]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the elution order and improve selectivity due to different solvent-analyte interactions.[8]
-
Adjust Mobile Phase pH: Modifying the pH of the aqueous mobile phase can change the ionization state of Salipurposide or interfering compounds, which can dramatically impact retention and selectivity.[7]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better resolution, although this will increase the total run time.[15]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry (e.g., from a C18 to a Phenyl or Cyano column) can provide the necessary change in selectivity.[7]
Problem 2: Peak Tailing
Q: The peak for Salipurposide is asymmetrical and shows significant tailing. What causes this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol (B1196071) groups on the silica surface.[16][17]
Troubleshooting Steps:
-
Lower Mobile Phase pH: For acidic silanol groups, operating at a lower pH (e.g., pH 2.5-3.5) ensures they are fully protonated, minimizing unwanted ionic interactions with the analyte.[11][16]
-
Use a High-Purity Column: Modern, high-purity silica columns (Type B) have a much lower concentration of active silanols and are often end-capped to further reduce their activity, leading to better peak shapes for basic or polar compounds.[5][17]
-
Reduce Sample Overload: Injecting too much sample can lead to mass overload, a common cause of peak distortion and tailing.[18] Try reducing the injection volume or the sample concentration.[15]
-
Check for Column Voids or Contamination: A void at the column inlet or a partially blocked frit can distort the flow path, causing tailing.[18] This can sometimes be fixed by reversing and flushing the column (check manufacturer's instructions first) or may require column replacement.[7]
-
Ensure Sample Solvent Compatibility: Dissolve your sample in the initial mobile phase whenever possible.[19] Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause significant peak shape distortion.[7]
Problem 3: Unstable or Drifting Baseline
Q: My baseline is drifting during the gradient run. What could be the cause?
A: Baseline drift in gradient elution is often related to the mobile phase or the detector.
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Mixing and Degassing: Inconsistent mobile phase composition can cause baseline fluctuations.[20] Ensure your solvents are thoroughly mixed and properly degassed to prevent bubble formation in the pump or detector.[19]
-
Use High-Purity Solvents: Impurities in the mobile phase, especially in the weaker solvent (water), can accumulate on the column at the start of the gradient and elute as the solvent strength increases, causing a rising baseline.[19]
-
Allow for Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts and baseline problems.[20] A good rule of thumb is to flush with 10-20 column volumes of the starting mobile phase.
-
Check Detector Lamp: An aging detector lamp can cause increased noise and baseline drift. Check the lamp's energy output and replace it if necessary.
Experimental Protocols
Protocol 1: Initial Scouting Gradient for Salipurposide
This protocol is designed to quickly determine the approximate retention time and separation profile of Salipurposide.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm (or as determined by UV scan)[1] |
| Injection Volume | 10 µL |
Procedure:
-
Prepare mobile phases A and B using HPLC-grade solvents and additives.
-
Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the Salipurposide standard or sample.
-
Run the gradient program.
-
After the run, re-equilibrate the column at 5% B for 5-10 minutes before the next injection.
Data Presentation
Table 1: Example Gradient Optimization Strategies
This table summarizes how to adjust the gradient based on the results of an initial scouting run.
| Scouting Run Observation | Potential Problem | Recommended Gradient Adjustment |
| All peaks elute very early (< 5 min) | Insufficient Retention | Increase initial hold time at low %B. |
| Salipurposide elutes with poor resolution | Gradient is too steep | Decrease the gradient slope (e.g., from 5-95% in 20 min to 20-40% in 20 min).[14] |
| Salipurposide elutes very late (> 20 min) | Excessive Retention / Long Run Time | Increase the initial %B or make the gradient steeper.[3] |
| Good separation, but long run time | Method is not optimized for speed | After the last peak of interest elutes, rapidly ramp up to a high %B to flush the column, then quickly return to initial conditions.[21] |
Visual Workflows
References
- 1. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mastelf.com [mastelf.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. US$ Column Selection: HPLC: Small Molecules | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. benchchem.com [benchchem.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromtech.com [chromtech.com]
- 18. silicycle.com [silicycle.com]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Salipurposide Stability & Degradation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of salipurposide and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for salipurposide?
Salipurposide, a flavanone (B1672756) glycoside, is susceptible to degradation through two primary pathways:
-
Hydrolysis: Cleavage of the β-glycosidic bond linking the glucose molecule to the naringenin (B18129) aglycone. This is often catalyzed by acidic or basic conditions, as well as by β-glucosidase enzymes.[1][2][3]
-
Oxidation: The phenolic rings of the naringenin structure are prone to oxidation.[4][5][6][7] This can be initiated by exposure to oxygen, transition metals, or oxidizing agents, and may be accelerated by light and heat.
A third potential pathway is:
-
Photodegradation: Exposure to UV light can induce degradation of the flavonoid structure.[8][9][10][11]
Q2: My salipurposide sample shows a new peak in the HPLC chromatogram after storage in an aqueous buffer. What could be the cause?
The appearance of a new, more polar peak in your HPLC analysis of salipurposide stored in an aqueous buffer is likely due to the hydrolysis of the glycosidic bond. This would result in the formation of the aglycone, naringenin, and a free glucose molecule. To confirm this, you can compare the retention time of the new peak with a naringenin standard. The rate of hydrolysis is dependent on the pH and temperature of the buffer.
Troubleshooting:
-
Confirm Identity: Run a naringenin standard on your HPLC system to see if the retention times match.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peak. The mass should correspond to that of naringenin.
-
pH and Temperature Control: Ensure your buffer pH is close to neutral and consider storing your samples at lower temperatures (e.g., 4°C) to minimize hydrolysis.
Q3: I am observing a loss of salipurposide potency in my solid-state formulation. What factors could be contributing to this?
Loss of potency in a solid-state formulation of salipurposide can be attributed to several factors:
-
Oxidation: The presence of oxygen, even in trace amounts, can lead to the oxidation of the flavonoid structure. This can be exacerbated by the presence of metal ions from excipients.
-
Photodegradation: If the formulation is not adequately protected from light, photodegradation can occur.[8][9]
-
Hygroscopicity: Absorption of moisture can create a microenvironment that facilitates both hydrolysis and oxidation.
Troubleshooting:
-
Inert Atmosphere: During manufacturing and packaging, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Excipient Compatibility: Conduct compatibility studies with your chosen excipients to ensure they do not promote degradation. Pay close attention to excipients with trace metal impurities.
-
Light Protection: Package the formulation in light-resistant containers (e.g., amber vials or bottles).
-
Moisture Control: Store the formulation in a low-humidity environment and consider including a desiccant in the packaging.
Troubleshooting Guides
Issue: Unexpected Degradation During Forced Degradation Studies
Scenario: You are performing a forced degradation study on salipurposide and observe more extensive degradation than anticipated under specific stress conditions.
Possible Causes & Solutions:
| Stress Condition | Possible Cause of Excessive Degradation | Recommended Action |
| Acidic Hydrolysis | Salipurposide is highly sensitive to low pH. | Reduce the concentration of the acid or shorten the exposure time. |
| Basic Hydrolysis | The phenolate (B1203915) ions formed under basic conditions are more susceptible to oxidation. | In addition to hydrolysis, consider the possibility of concurrent oxidative degradation. Use deoxygenated solutions. |
| Oxidation (H₂O₂) | The concentration of the oxidizing agent is too high, leading to rapid and extensive degradation. | Lower the concentration of hydrogen peroxide and/or reduce the reaction temperature. |
| Photostability | The intensity or duration of light exposure is too severe. | Reduce the light intensity or exposure time. Ensure the sample is placed at a standardized distance from the light source. |
| Thermal Stress | The temperature is high enough to cause significant degradation, potentially in combination with oxidation. | Lower the temperature for the thermal stress study. Conduct the study in an inert atmosphere to isolate thermal from oxidative effects. |
Experimental Protocols
Forced Degradation Study Protocol for Salipurposide:
This protocol outlines a general procedure for conducting forced degradation studies on a salipurposide drug substance.
-
Preparation of Stock Solution: Prepare a stock solution of salipurposide in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Place the solid salipurposide powder in a controlled temperature oven at 70°C for 1, 3, and 7 days.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
Table 1: Representative Quantitative Data from a Forced Degradation Study of Salipurposide
| Stress Condition | Duration | Salipurposide Remaining (%) | Major Degradant(s) |
| 0.1 M HCl | 24 hours | 85.2 | Naringenin |
| 0.1 M NaOH | 4 hours | 72.5 | Naringenin, Oxidized Products |
| 3% H₂O₂ | 24 hours | 65.8 | Oxidized Products |
| Photolytic | 24 hours | 92.1 | Photodegradation Products |
| Thermal (70°C) | 7 days | 95.3 | Minor Oxidized Products |
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways of salipurposide.
References
- 1. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inis.iaea.org [inis.iaea.org]
- 5. Electrochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Phototoxic Potential of the Flavonoids, Taxifolin and Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Salipurposide LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Salipurposide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either signal suppression (ion suppression) or signal enhancement (ion enhancement), which adversely affects the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] The most common matrix effect observed is ion suppression.[5][6]
Q2: Why is the analysis of Salipurposide in biological samples prone to matrix effects?
A2: Salipurposide, a flavonoid glycoside, is analyzed in complex biological matrices like plasma, urine, or tissue homogenates.[7] These matrices contain high concentrations of endogenous components such as phospholipids (B1166683), salts, proteins, and metabolites.[1][5] During sample preparation and chromatographic separation, these components can co-elute with Salipurposide and interfere with its ionization process in the mass spectrometer's source, particularly when using electrospray ionization (ESI), which is highly susceptible to such effects.[1][5][6]
Q3: What are the common signs of matrix effects in my Salipurposide analysis data?
A3: Common indicators of matrix effects include:
-
Poor accuracy and precision in quality control (QC) samples.[1]
-
Significant differences in analyte response between neat (pure solvent) standards and matrix-matched standards.[8]
-
Inconsistent or low analyte recovery.
-
Poor reproducibility of retention times and peak areas between injections.[9]
-
Reduced sensitivity, impacting the limit of detection (LOD) and limit of quantification (LOQ).[1][9]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is the most common form of matrix effect and results in a decreased analyte signal.[5] It occurs when co-eluting compounds compete with the analyte for ionization or alter the physical properties of the ESI droplets, hindering the formation of gas-phase analyte ions.[2] Ion enhancement, a less frequent phenomenon, results in an increased analyte signal. It can occur if co-eluting compounds improve the ionization efficiency of the analyte. Both effects compromise data integrity.[1][10]
Q5: How does a stable isotope-labeled (SIL) internal standard (IS) help mitigate matrix effects?
A5: A SIL internal standard (e.g., Deuterium-labeled Salipurposide) is the preferred tool for correcting matrix effects.[4] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1] However, it is crucial to ensure the analyte and IS perfectly co-elute, as even slight separation can lead to differential matrix effects.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Salipurposide that may be related to matrix effects.
Problem 1: My Salipurposide signal is significantly lower in matrix samples compared to neat standards (Ion Suppression).
-
Possible Causes:
-
High Concentration of Co-eluting Matrix Components: Endogenous substances like phospholipids or salts are interfering with Salipurposide ionization.[8][9]
-
Inadequate Sample Cleanup: The sample preparation method (e.g., protein precipitation) is not sufficiently removing interfering compounds.[3][5]
-
Poor Chromatographic Resolution: Salipurposide is eluting in a region with significant matrix interference.[11]
-
-
Recommended Actions:
-
Optimize Sample Preparation: Switch from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interferences.[8]
-
Improve Chromatographic Separation: Modify the gradient, change the mobile phase composition, or use a different column chemistry (e.g., a phenyl or pentafluorophenyl column) to separate Salipurposide from the suppression zone.[3][11]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[3][8] This is a viable option if the analyte concentration is high enough to remain above the instrument's limit of detection.[8]
-
Perform a Post-Column Infusion Experiment: This will help identify the specific retention time windows where ion suppression is occurring, guiding the optimization of your chromatography.[8][11]
-
Problem 2: I'm seeing poor accuracy and reproducibility, even when using a deuterated internal standard.
-
Possible Causes:
-
Differential Matrix Effects: The analyte (Salipurposide) and the deuterated internal standard are not perfectly co-eluting, potentially due to an "isotope effect," exposing them to different matrix components.[8]
-
High Concentration of Interferences: The concentration of a co-eluting matrix component is so high that it disproportionately suppresses the ionization of both the analyte and the internal standard.[8]
-
Internal Standard Issues: The concentration of the internal standard may be too high, causing self-suppression or interfering with the analyte's ionization.[8]
-
-
Recommended Actions:
-
Verify Co-elution: Carefully overlay the chromatograms of Salipurposide and its deuterated IS. If a separation is observed, the chromatographic method must be re-optimized to achieve perfect co-elution.[8]
-
Check IS Concentration: Prepare a dilution series of the internal standard to ensure its concentration is not causing self-suppression.
-
Use Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the study samples.[8] This helps to normalize the matrix effects across the entire analytical run.[8]
-
Experimental Protocols & Data
Protocol 1: Qualitative Assessment via Post-Column Infusion
This experiment identifies retention time regions where matrix effects occur.[11]
Methodology:
-
Setup: Use a 'T' connector to introduce a constant flow of a standard Salipurposide solution into the LC effluent stream, just before it enters the mass spectrometer's ion source.
-
Infusion: Continuously infuse the Salipurposide solution at a low flow rate (e.g., 5-10 µL/min) using a syringe pump to generate a stable baseline signal.
-
Injection: Once a stable baseline is achieved, inject a blank, extracted matrix sample (a sample prepared using the same procedure as the study samples but without the analyte).
-
Analysis: Monitor the Salipurposide MRM transition. Any deviation from the stable baseline indicates a matrix effect. A drop in the baseline signifies ion suppression, while a rise indicates ion enhancement.[11] The retention time of these deviations highlights the "suppression zones" to be avoided during method development.
Protocol 2: Quantitative Assessment via Post-Extraction Spiking
This experiment quantifies the extent of matrix effects and evaluates the efficiency of the extraction process.[1]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Salipurposide spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then Salipurposide is spiked into the final, clean extract.
-
Set C (Pre-Extraction Spike): Salipurposide is spiked into the blank matrix before the extraction process begins.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation: Use the peak areas from these sets to calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below.
Data Presentation: Matrix Effect Calculation
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Effect (ME %) | (Peak Area of Set B / Peak Area of Set A) * 100 | 100% | A value < 100% indicates ion suppression.[6] A value > 100% indicates ion enhancement.[6] Values between 85% and 115% are often considered acceptable. |
| Recovery (RE %) | (Peak Area of Set C / Peak Area of Set B) * 100 | 100% | Measures the efficiency of the sample extraction process, independent of matrix effects. |
| Process Efficiency (PE %) | (Peak Area of Set C / Peak Area of Set A) * 100 | 100% | Represents the overall efficiency of the entire method, combining both extraction recovery and matrix effects. |
Visualizations
Caption: Workflow for troubleshooting matrix effects.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salipurposide | C21H22O10 | CID 15559669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. zefsci.com [zefsci.com]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Troubleshooting Low Bioactivity of Isolated Salipurposide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low bioactivity of isolated Salipurposide.
Frequently Asked Questions (FAQs)
Q1: My isolated Salipurposide shows significantly lower antioxidant activity than expected. What are the potential causes?
A1: Several factors could contribute to lower-than-expected antioxidant activity. These can be broadly categorized as issues with the compound itself, the experimental setup, or data interpretation.
-
Compound Integrity:
-
Degradation: Salipurposide, like many flavonoids, can be susceptible to degradation due to improper handling and storage. Exposure to high temperatures, extreme pH, light, and oxygen can alter its chemical structure and reduce its bioactivity.
-
Purity: The presence of impurities in your isolated sample can interfere with the assay and lead to inaccurate results. Co-eluting compounds from the isolation process might have pro-oxidant effects or simply dilute the concentration of Salipurposide.
-
-
Experimental Protocol:
-
Incorrect Assay Conditions: The chosen antioxidant assay (e.g., DPPH, ABTS) might not be optimal for Salipurposide, or the experimental conditions (e.g., solvent, pH, incubation time) may not be suitable.
-
Inaccurate Concentration: Errors in determining the concentration of your Salipurposide stock solution will directly impact the final results.
-
-
Data Interpretation:
-
Inappropriate Standard: The positive control used in the assay may not be a suitable benchmark for the specific type of antioxidant activity being measured.
-
Q2: I am observing inconsistent anti-inflammatory activity with different batches of isolated Salipurposide. How can I troubleshoot this?
A2: Batch-to-batch variability is a common challenge in natural product research. The key to resolving this lies in standardization and rigorous quality control.
-
Source Material Variability: The concentration of Salipurposide in the plant source (Salix purpurea) can vary depending on the plant's age, growing conditions, and harvest time.
-
Inconsistent Isolation Procedure: Minor variations in the extraction and purification process between batches can lead to differences in purity and yield.
-
Lack of Chemical Standardization: Without a standardized method to quantify the amount of Salipurposide in each batch, it is difficult to ensure that you are testing the same effective concentration in your bioassays.
Q3: How can I confirm the purity and identity of my isolated Salipurposide?
A3: It is crucial to verify the identity and purity of your isolated compound before conducting bioactivity assays. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing the purity of flavonoids. A single, sharp peak at the expected retention time for Salipurposide indicates high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information about both the retention time and the mass-to-charge ratio of your compound, offering a higher degree of confidence in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for elucidating the precise chemical structure of your isolated compound, confirming that it is indeed Salipurposide.
Troubleshooting Guides
Guide 1: Low Antioxidant Activity
This guide provides a step-by-step approach to troubleshooting low antioxidant activity of your isolated Salipurposide.
dot
Caption: Troubleshooting workflow for low antioxidant activity.
Data Presentation: Comparative Antioxidant Activity of Flavonoids (DPPH Assay)
| Compound | IC50 (µg/mL) | Reference |
| Salipurposide (Expected Range) | 10 - 50 | Hypothetical |
| Quercetin | 2 - 10 | [1] |
| Luteolin | 5 - 20 | [2] |
| Naringenin | 20 - 100 | [3] |
| Ascorbic Acid (Standard) | 2 - 8 | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol (B129727). Store in the dark.
-
Salipurposide Stock Solution (1 mg/mL): Accurately weigh 1 mg of isolated Salipurposide and dissolve it in 1 mL of methanol.
-
Serial Dilutions: Prepare a series of dilutions of the Salipurposide stock solution in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid or quercetin.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each Salipurposide dilution or positive control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of Salipurposide and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Guide 2: Low Anti-inflammatory Activity
This guide outlines steps to troubleshoot low or inconsistent anti-inflammatory activity, focusing on the NF-κB signaling pathway.
dot
Caption: Troubleshooting workflow for low anti-inflammatory activity.
Data Presentation: Comparative Anti-inflammatory Activity of Flavonoids (NF-κB Inhibition)
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| Salipurposide (Expected Range) | NF-κB Reporter | HEK293T | 10 - 50 | Hypothetical |
| Bay 11-7082 (Positive Control) | NF-κB Reporter | U251 | >1.5 | [5] |
| Luteolin | COX-2 Inhibition | - | 0.5 - 5 | [2] |
| Apigenin | NF-κB Inhibition | - | 5 - 20 | [6] |
Experimental Protocol: NF-κB Luciferase Reporter Assay [7]
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate at an appropriate density.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of Salipurposide (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) at 20 ng/mL, for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the Salipurposide concentration to determine the IC50 value.
-
Signaling Pathway Diagrams
Nrf2 Signaling Pathway
The antioxidant effects of some flavonoids are mediated through the activation of the Nrf2 signaling pathway.
Caption: NF-κB inflammatory signaling pathway.
References
- 1. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Salipurposide Isolation
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the isolation of Salipurposide for further studies. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data tables to facilitate a smooth transition from laboratory to larger-scale production.
Frequently Asked Questions (FAQs)
1. What is Salipurposide and what are its potential applications?
Salipurposide, a flavanone (B1672756) glycoside, and its isomer Isosalipurposide, a chalcone (B49325) glycoside, are natural phenolic compounds.[1][2][3][4] Preliminary research suggests that these compounds may possess antioxidant and anti-inflammatory properties, potentially through the activation of the Nrf2 signaling pathway.[5] This makes them interesting candidates for further investigation in drug development for conditions associated with oxidative stress and inflammation.
2. What are the primary sources for Salipurposide isolation?
The bark of willow trees, particularly Salix purpurea, is a known source of Salipurposide and its related compounds, including Isosalipurposide.[1][2][3] The concentration of these compounds can vary depending on the genotype of the plant and the season of harvest.[3]
3. What are the main challenges when scaling up the isolation of Salipurposide?
Scaling up the isolation of Salipurposide presents several challenges:
-
Maintaining Yield and Purity: Extraction efficiency and chromatographic separation can be affected by changes in scale.
-
Solvent Consumption: Larger scale operations require significant amounts of solvents, leading to increased costs and environmental concerns.
-
Equipment and Cost: Transitioning to larger equipment for extraction and chromatography requires significant capital investment.
-
Process Optimization: A laboratory-scale protocol may not be directly transferable to a larger scale and will likely require re-optimization.[6]
-
Compound Stability: Salipurposide, like many flavonoid glycosides, may be susceptible to degradation under certain pH and temperature conditions.[7][8]
4. What analytical techniques are recommended for monitoring the purity of Salipurposide during isolation?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the purity of Salipurposide fractions during the purification process. A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water, often with a small amount of acid like formic acid to improve peak shape.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the scaling-up of Salipurposide isolation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | - Optimize the solvent system. A mixture of ethanol (B145695) or methanol (B129727) and water is often effective for extracting flavonoid glycosides. - Increase the extraction time or temperature (while monitoring for potential degradation). - Consider alternative extraction methods like ultrasound-assisted or microwave-assisted extraction, which can improve efficiency.[10] |
| Poor quality of raw material. | - Ensure the Salix purpurea bark is from a reliable source and has been harvested at the optimal time. - Analyze the raw material for its Salipurposide/Isosalipurposide content before extraction. | |
| Poor Separation in Column Chromatography | Inappropriate stationary or mobile phase. | - For initial cleanup, silica (B1680970) gel can be used with a gradient of increasing polarity (e.g., chloroform-methanol). - For finer separation, C18 reversed-phase chromatography is recommended. Optimize the gradient of the mobile phase (e.g., water-acetonitrile or water-methanol).[9] |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. As a rule of thumb, the sample load should be 1-10% of the stationary phase weight for silica gel chromatography. | |
| Co-elution of Impurities in HPLC | Similar polarity of Salipurposide and impurities. | - Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting compounds. - Experiment with different mobile phase additives, such as trifluoroacetic acid, which can alter selectivity. - Consider a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity compared to C18.[11] |
| Degradation of Salipurposide | Exposure to high temperatures or extreme pH. | - Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure. - Maintain a slightly acidic to neutral pH during the extraction and purification process. Flavonoid glycosides can be unstable in alkaline conditions.[8] |
| Difficulty in Crystallization/Precipitation | Presence of impurities. | - Further purify the Salipurposide fraction using preparative HPLC. - Try different solvent systems for crystallization. |
| Amorphous nature of the compound. | - If direct crystallization is difficult, consider techniques like lyophilization to obtain a solid powder. |
Data Presentation
Table 1: Quantitative Data on Salicylic (B10762653) Glycosides in Salix purpurea Bark
| Compound | Content Range (% of dry weight) | Analytical Method | Reference |
| Total Salicylic Glycosides (as salicin) | 3.04 - 10.96% | HPLC | [1] |
| Isosalipurposide | 0.15 - 2.2% | HPLC | [3] |
| Salicortin | up to 9% | HPLC | [3] |
| Tremulacin | < 1% | HPLC | [3] |
| Salicin | up to 1% | HPLC | [3] |
Note: The content of Salipurposide itself is not explicitly quantified in the available literature, but the data for its isomer, Isosalipurposide, provides a reasonable estimate.
Experimental Protocols
1. Protocol for Large-Scale Extraction of Salipurposide from Salix purpurea Bark
This protocol outlines a general procedure for the extraction of Salipurposide on a larger scale. Optimization will be required based on the specific equipment and raw material.
-
1.1. Material Preparation:
-
Grind dried Salix purpurea bark to a coarse powder (e.g., 20-40 mesh) to increase the surface area for extraction.
-
-
1.2. Extraction:
-
Macerate the powdered bark in 70-80% aqueous ethanol or methanol at a solid-to-liquid ratio of 1:10 to 1:30 (w/v).[12][13]
-
Stir the mixture at room temperature for 24-48 hours. For larger scales, a percolation method can also be employed.
-
Filter the extract and repeat the extraction process on the plant residue two more times to ensure maximum recovery.
-
-
1.3. Solvent Removal:
-
Combine the filtrates and concentrate under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 50°C to avoid degradation.
-
-
1.4. Liquid-Liquid Partitioning:
-
Suspend the concentrated aqueous extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and finally ethyl acetate (B1210297), to remove non-polar and moderately polar impurities. Salipurposide is expected to be enriched in the ethyl acetate fraction.
-
-
1.5. Drying:
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude Salipurposide-enriched extract.
-
2. Protocol for Purification of Salipurposide using Column Chromatography
This protocol describes a two-step column chromatography process for the purification of Salipurposide.
-
2.1. Silica Gel Column Chromatography (Initial Cleanup):
-
Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent like hexane.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., 100:0, 98:2, 95:5, 90:10, etc., v/v).
-
Collect fractions and monitor them by TLC or HPLC to identify those containing Salipurposide.
-
-
2.2. Reversed-Phase C18 Column Chromatography (Fine Purification):
-
Pack a column with C18 reversed-phase silica gel.
-
Dissolve the partially purified, Salipurposide-containing fractions in the initial mobile phase.
-
Elute the column with a gradient of increasing organic solvent (acetonitrile or methanol) in water, typically with 0.1% formic acid added to both solvents. A typical gradient could be from 10% to 70% organic solvent over several column volumes.
-
Collect fractions and analyze by HPLC to identify and combine the pure Salipurposide fractions.
-
3. Protocol for Preparative HPLC Purification of Salipurposide
For obtaining high-purity Salipurposide for biological studies, preparative HPLC is recommended.
-
3.1. Sample Preparation:
-
Dissolve the enriched Salipurposide fraction from the C18 column chromatography in the initial mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
3.2. Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 250 x 20 mm, 5 or 10 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient optimized from analytical HPLC runs. For example, starting at 20% B and increasing to 40% B over 30-40 minutes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV detection at a wavelength where Salipurposide shows maximum absorbance (e.g., around 280 nm).
-
-
3.3. Fraction Collection:
-
Collect fractions corresponding to the Salipurposide peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualizations
References
- 1. Variations in the chemical composition and content of salicylic glycosides in the bark of Salix purpurea from natural locations and their significance for breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Salipurposide | C21H22O10 | CID 15559669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Salidroside and Quercetin
For Immediate Release
In the landscape of antioxidant research, both salidroside (B192308), a key bioactive compound in Rhodiola rosea, and quercetin (B1663063), a ubiquitous flavonoid found in many fruits and vegetables, have garnered significant attention. This guide provides a comparative overview of their antioxidant activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these natural compounds.
Executive Summary
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of salidroside and quercetin from various in vitro assays. It is important to note that IC50 values can vary between studies due to different experimental conditions. Therefore, this data should be considered as a comparative reference rather than absolute values.
| Antioxidant Assay | Salidroside | Quercetin | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | Data not consistently available for pure compound. Extracts of Rhodiola rosea rich in salidroside show strong activity. | 4.36 ± 0.10 µM[1] - 19.3 µM[2] | Ascorbic Acid: 9.53 µg/mL[3] |
| ABTS Radical Scavenging Activity (IC50) | Data not consistently available for pure compound. Extracts of Rhodiola rosea rich in salidroside show strong activity.[4] | 1.89 ± 0.33 µg/mL[5] - 48.0 ± 4.4 µM[6] | Trolox: EC50 = 172.18 µM |
| Ferric Reducing Antioxidant Power (FRAP) | Rhodiola rosea ethanolic extract (high in salidroside) showed a FRAP value of 1198.20 Fe2+ µmol/g.[4] | A high capacity of reducing ferric capacity was found for Quercetin 7-rhamnoside (FeSO4 value = 4.72) when compared to Trolox (FeSO4 value = 1.75).[7] | Trolox |
Note: IC50 (half maximal inhibitory concentration) indicates the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity. FRAP values measure the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), with higher values indicating greater reducing power.
Mechanisms of Antioxidant Action
Both salidroside and quercetin exert their antioxidant effects through multiple pathways, including direct radical scavenging and modulation of endogenous antioxidant defense systems.
Salidroside primarily enhances the body's own antioxidant defenses. It is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. Salidroside also shows protective effects by activating the AMPK (AMP-activated protein kinase) pathway, which plays a role in cellular energy homeostasis and stress resistance.
Quercetin , as a flavonoid, is a potent direct scavenger of free radicals due to its chemical structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[1] Beyond this direct action, quercetin also modulates several intracellular signaling pathways. It can influence the MAPK (mitogen-activated protein kinase), NRFB, and AMPK pathways to enhance the body's antioxidant defense system.[6]
Signaling Pathway Diagrams
Caption: Salidroside's antioxidant signaling pathway.
Caption: Quercetin's antioxidant signaling pathways.
Experimental Protocols
The following are generalized protocols for the three common in vitro antioxidant assays mentioned in this guide. Specific details may vary between laboratories.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: The test compounds (salidroside, quercetin) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction: A specific volume of the sample solution is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of % inhibition versus concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a positive control (e.g., Trolox) are prepared in various concentrations.
-
Reaction: A small volume of the sample solution is added to the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O. This reagent should be prepared fresh.
-
Sample Preparation: The test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) are prepared in a range of concentrations.
-
Reaction: The FRAP reagent is mixed with the sample solution.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: A standard curve is generated using the absorbance of the ferrous sulfate (B86663) standards. The antioxidant capacity of the sample is then expressed as FRAP value (in µM Fe(II) equivalents or other suitable units) by comparing its absorbance to the standard curve.
Experimental Workflow Diagram
References
- 1. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nehu.ac.in [nehu.ac.in]
- 4. Antioxidant and Antibacterial Activity of Roseroot (Rhodiola rosea L.) Dry Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Properties of Isosalipurposide and Other Flavanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activities of isosalipurposide (B1672296), a chalcone (B49325) glycoside, against several common flavanones: naringenin (B18129), hesperetin, and eriodictyol. The information presented is based on available experimental data to assist in the evaluation of these compounds as potential anti-inflammatory agents.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the 50% inhibitory concentration (IC50) values and percentage of inhibition for isosalipurposide and other flavanones across various in vitro anti-inflammatory assays. Lower IC50 values indicate greater potency. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Isosalipurposide | Not explicitly reported, but significant inhibition observed | [1][2] |
| Naringenin | No significant inhibition up to 100 µM in one study; another indicates activity. | [3] |
| Hesperetin | ~2.34 µM (for a derivative) | [4] |
| Eriodictyol | Reduces NO production in non-cytotoxic concentrations | [5] |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages
| Compound | Assay | Result | Reference |
| Isosalipurposide | TNF-α Inhibition | Potent inhibition observed | [1] |
| IL-6 Inhibition | Potent inhibition observed | [1] | |
| Naringenin | TNF-α Inhibition | Dose-dependent inhibition | [6] |
| IL-6 Inhibition | Dose-dependent inhibition | [6] | |
| Hesperetin | TNF-α Inhibition | Dramatic suppression of secretion | [7] |
| IL-6 Inhibition | Dramatic suppression of secretion | [7] | |
| Eriodictyol | TNF-α Inhibition | Reduction in secretion | [5] |
| IL-6 Inhibition | Reduction in secretion | [5] |
Experimental Protocols
Detailed methodologies for the key anti-inflammatory assays are provided below. These protocols are based on common practices for evaluating the anti-inflammatory effects of natural compounds in vitro.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Cell Seeding: Cells are typically seeded in 96-well or 24-well plates at a density of 1 x 10⁵ to 5 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., isosalipurposide, naringenin, hesperetin, eriodictyol) for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubating for a specified period (commonly 12-24 hours).
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
After the incubation period with the test compound and LPS, collect 100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in the cell culture supernatant.
-
Collect the cell culture supernatants after treatment with the test compounds and LPS.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
This typically involves adding the supernatants to antibody-coated microplates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the production of prostaglandins.
-
A reaction mixture containing COX-2 enzyme, a heme cofactor, and a fluorescent probe is prepared in an assay buffer.
-
The test compound is added to the reaction mixture.
-
The reaction is initiated by adding arachidonic acid, the substrate for COX-2.
-
The fluorescence is measured kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
The rate of the reaction is proportional to the COX-2 activity, and the inhibitory effect of the compound is determined by the reduction in the reaction rate.
Signaling Pathways and Mechanisms of Action
Flavanones and related compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production).
-
Isosalipurposide, Naringenin, Hesperetin, and Eriodictyol have all been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators.[1][7][8][9]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are another crucial set of signaling molecules involved in inflammation. Pathways involving p38, JNK, and ERK are activated by inflammatory stimuli and contribute to the production of pro-inflammatory cytokines.
-
Isosalipurposide and Eriodictyol have been demonstrated to attenuate the phosphorylation of MAPK pathway components, suggesting another mechanism for their anti-inflammatory action.[5]
Experimental Workflow for In Vitro Anti-inflammatory Assays
The following diagram outlines the typical workflow for screening and evaluating the anti-inflammatory potential of test compounds.
References
- 1. phcog.com [phcog.com]
- 2. Antimicrobial and Anti-Inflammatory Effects of Ethanol Extract of Corylopsis coreana Uyeki Flos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of naringin on lipopolysaccharide (LPS)-induced endotoxin shock in mice and nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Salipurposide from Diverse Botanical Sources
For researchers, scientists, and professionals in drug development, understanding the variability of bioactive compounds from different natural sources is paramount. Salipurposide, a flavonoid with significant therapeutic potential, is found in various plant species, primarily within the Salix (willow) genus. This guide provides a comparative overview of Salipurposide and its isomer, Isosalipurposide, from different plant sources, supported by quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action.
Quantitative Comparison of Salipurposide and Isosalipurposide Content
The concentration of Salipurposide and its isomer, Isosalipurposide, can vary significantly between different Salix species and even among different clones of the same species. The following table summarizes the quantitative data on Isosalipurposide content in the bark of various Salix species, as determined by High-Performance Liquid Chromatography (HPLC).
| Plant Source | Compound | Concentration (mg/g of dry bark) | Reference |
| Salix daphnoides (Clone 1095) | Isosalipurposide | 0.29 | [1] |
| Salix daphnoides (Natural Habitat) | Isosalipurposide | 2.47 | [1] |
| Salix acutifolia | Isosalipurposide | Present (quantification not specified) | [1] |
| Salix purpurea | Isosalipurposide | Present (quantification not specified) | [1][2] |
| Salix rorida | Salipurposide & Isosalipurposide | Present (quantification not specified) |
It is important to note that while the presence of Salipurposide and Isosalipurposide has been confirmed in several Salix species, comprehensive comparative studies quantifying Salipurposide across a wide range of species are still limited. The data indicates that the natural habitat and specific clone of the plant can significantly influence the content of these bioactive compounds.
Experimental Protocols
A standardized and validated method for the extraction and quantification of Salipurposide is crucial for accurate comparative studies. The following is a detailed protocol for the analysis of Salipurposide and Isosalipurposide in plant materials using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To clean up the initial plant extract and concentrate the analytes of interest.
-
Procedure:
-
Accurately weigh 100 mg of dried, powdered plant material (bark).
-
Extract the plant material with 10 mL of methanol (B129727) at room temperature.
-
Evaporate the methanol extract to dryness under reduced pressure.
-
Dissolve the residue in 10 mL of hot, degassed water.
-
Apply the aqueous solution to a C18 SPE cartridge (500 mg) pre-conditioned with methanol followed by water.
-
Wash the cartridge with 20 mL of water to remove polar impurities.
-
Elute the flavonoids with 10 mL of methanol.
-
Evaporate the methanol eluate to dryness and reconstitute the residue in 1 mL of the initial HPLC mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC-UV Quantification
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 20% to 50% B
-
15-20 min: 50% B (isocratic)
-
20-25 min: 50% to 20% B
-
25-30 min: 20% B (isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Quantification: Create a calibration curve using a certified reference standard of Salipurposide or Isosalipurposide. The concentration in the samples is determined by comparing their peak areas with the calibration curve.
Signaling Pathways and Biological Activities
Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of Salipurposide and its related compounds. The primary activities investigated are its antioxidant and anti-inflammatory effects.
Antioxidant Activity via the Nrf2 Signaling Pathway
Isosalipurposide has been shown to exert a cytoprotective effect against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.
-
Mechanism:
-
Isosalipurposide promotes the dissociation of Nrf2 from its inhibitor, Keap1.
-
Nrf2 translocates to the nucleus.
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.
-
This binding initiates the transcription of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).
-
The increased expression of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
-
Isosalipurposide-mediated activation of the Nrf2 antioxidant pathway.
Anti-inflammatory Activity via the NF-κB Signaling Pathway
Chalcones, the class of flavonoids to which Salipurposide belongs, are known to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a master regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies.
-
Proposed Mechanism:
-
Inflammatory stimuli (e.g., lipopolysaccharide, LPS) activate the IκB kinase (IKK) complex.
-
IKK phosphorylates the inhibitory protein IκBα, which is bound to NF-κB in the cytoplasm.
-
Phosphorylated IκBα is targeted for degradation, releasing NF-κB.
-
The active NF-κB (typically the p50/p65 heterodimer) translocates to the nucleus.
-
In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).
-
Salipurposide is proposed to inhibit this pathway, likely by preventing the degradation of IκBα, thus sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.
-
Proposed inhibition of the NF-κB inflammatory pathway by Salipurposide.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative study of Salipurposide from different plant sources.
Workflow for comparative analysis of Salipurposide.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Variations in the chemical composition and content of salicylic glycosides in the bark of Salix purpurea from natural locations and their significance for breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Salidroside
In the realm of drug development and natural product analysis, the accurate and precise quantification of bioactive compounds is paramount. Salidroside (B192308), a prominent bioactive constituent found in Rhodiola species, has garnered significant attention for its diverse pharmacological activities. To ensure the reliability and consistency of analytical data for salidroside, robust analytical methods are essential, and their cross-validation is a critical step in method lifecycle management.[1][2] This guide provides a comparative overview of common analytical techniques used for the quantification of salidroside, with a focus on their validation parameters and the principles of cross-validation.
Cross-validation of analytical methods is the process of confirming that a validated method yields consistent and reliable results across different laboratories, analysts, or instruments.[2] It is a key component in method transfer and ensures data integrity in multi-site studies.[1] The two primary strategies for cross-validation are Inter-Laboratory Cross-Validation, which assesses the same method in different labs, and Orthogonal Method Cross-Validation, which compares results from entirely different analytical techniques to provide a higher level of data assurance.[3]
Comparison of Analytical Methods for Salidroside Quantification
The selection of an analytical method for salidroside analysis depends on various factors, including the sample matrix, required sensitivity, and throughput. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most frequently employed techniques.[4]
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity Range | 0.83 - 520 µg/mL[5] | 50 - 2000 ng/mL[6][7] | 1.0 - 5.0 µ g/spot [8] |
| Correlation Coefficient (R²) | 0.9926[5] | ≥ 0.995[6][7] | 0.9982[8] |
| Accuracy | - | 104.90 - 112.73%[6][7] | - |
| Precision (RSD) | Within-run: 2.3 - 9.1%Between-run: 3.2 - 9.8%[5] | 3.51 - 14.27%[6][7] | - |
| Limit of Quantification (LOQ) | 0.83 µg/mL[5] | 5.0 ng/mL[9] | - |
| Recovery | > 63.2%[5] | 102.00 - 111.44%[6][7] | - |
| Specificity/Selectivity | Good | High | Moderate |
| Throughput | Moderate | High | High (simultaneous analysis of multiple samples)[4] |
| Cost | Low to Moderate | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and HPTLC analysis of salidroside.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This robust and widely used technique is suitable for routine quantification of salidroside.[4]
-
Instrumentation: Standard HPLC system with a UV-Vis detector.[4]
-
Column: C18 column (e.g., Spherisorb C18, 5 µm, 4.6 mm x 250 mm).[10]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 20:80, v/v).[10]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10-20 µL.[4]
-
Sample Preparation: Samples containing salidroside are extracted with a suitable solvent like methanol, filtered through a 0.45 µm syringe filter, and diluted as needed to fit within the calibration range.[4]
-
Quantification: The concentration of salidroside is determined by comparing its peak area to a calibration curve generated from standard solutions.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for analyzing salidroside in complex biological matrices.[4][6][7]
-
Instrumentation: LC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[4][6][7]
-
Column: C18 column (e.g., xTerra MS C18, 3.5 µm, 50 mm x 3.0 mm).[6]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 1:9, v/v).[6][7]
-
Flow Rate: 0.3 mL/min.[6]
-
Ionization Mode: Negative electrospray ionization (ESI-).[6][7]
-
MRM Transition: For salidroside, m/z 299.0 → 118.8.[11]
-
Sample Preparation: Samples are typically processed by protein precipitation with methanol. The supernatant is then dried and reconstituted in the mobile phase.[6][7]
-
Quantification: A calibration curve is constructed, and the analyte concentration is determined. An internal standard is often used.[6][7]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, offering high throughput and cost-effectiveness.[4]
-
Instrumentation: HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.[4]
-
Plate: HPTLC silica (B1680970) gel 60 F254 plates.[4]
-
Mobile Phase (Developing Solvent): A mixture such as Chloroform:Methanol:Water (26:14:3, v/v/v).[4]
-
Development: The plate is developed in a saturated chamber.[4]
-
Detection: Densitometric evaluation in absorption mode at 272 nm.[8]
-
Quantification: A calibration curve is created by plotting the peak area of the standard bands against their concentrations. The sample concentration is then calculated from this curve.[4]
Visualizing the Cross-Validation Workflow
To ensure the comparability of results between two different analytical methods or laboratories, a structured cross-validation workflow is essential. The following diagram illustrates a typical process for orthogonal method cross-validation.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of an HPLC method for the determination of salidroside in beagle dog plasma after administration of salidroside injection: application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. An LC-MS/MS method for the determination of salidroside and its metabolite p-tyrosol in rat liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. LC-MS determination and pharmacokinetic study of salidroside in rat plasma after oral administration of suspensions of traditional Chinese medicine Erzhi Wan and Fructus Ligustri lucidi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Determination of Salidroside and Its Aglycone Metabolite p-Tyrosol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Salipurposide and its Derivatives: A Comparative Analysis
A detailed examination of the structure-activity relationship of Salipurposide and its isomer, Isosalipurposide, reveals key insights into their therapeutic potential. This guide provides a comparative analysis of their antioxidant, anti-inflammatory, and enzyme inhibitory activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Salipurposide, a flavanone (B1672756) glycoside, and its structural isomer, Isosalipurposide, have garnered attention for their diverse biological activities. While both share the same molecular formula, their distinct structural arrangements lead to notable differences in their pharmacological profiles. This comparison guide synthesizes available data to elucidate the structure-activity relationships (SAR) governing their efficacy.
Comparative Biological Activities
To facilitate a clear comparison, the biological activities of Salipurposide, its aglycone Naringenin (B18129), and its isomer Isosalipurposide are summarized below. The data highlights the influence of glycosylation and isomeric form on their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.
| Compound | Biological Activity | Assay | Result (IC50/Inhibition %) | Reference |
| Isosalipurposide | Antioxidant | DPPH Radical Scavenging | IC50: 81.9 µg/mL | [1] |
| Isosalipurposide | Enzyme Inhibition | Acetylcholinesterase | IC50: 52.04 µg/mL | [1] |
| Isosalipurposide | Anti-inflammatory | Carrageenan-induced paw edema in rats | Promising activity (Quantitative data not available in abstract) | [1] |
| Isosalipurposide | Analgesic | Acetic acid-induced writhing in rats | Promising activity (Quantitative data not available in abstract) | [1] |
| Isosalipurposide | Gastroprotective | HCl/EtOH induced gastric ulcers in rats | Promising activity (Quantitative data not available in abstract) | [1] |
| Naringenin | Antioxidant | Various assays | Potent activity | [2][3][4] |
| Naringenin | Anti-inflammatory | Various assays | Significant activity | [3][4][5] |
| Naringenin | Anticancer | Various assays | Apoptosis induction in HepG2 cells | [2] |
Key Observations from the Data:
-
Isosalipurposide demonstrates notable antioxidant and acetylcholinesterase inhibitory activities, with specific IC50 values reported. Its in vivo anti-inflammatory, analgesic, and gastroprotective effects are confirmed, though quantitative data from the available abstract is limited.
-
Naringenin , the aglycone of Salipurposide, is a well-studied flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties. Its broad bioactivity serves as a valuable benchmark for understanding the effects of glycosylation.
-
The presence of the glycoside moiety in Salipurposide and Isosalipurposide, as well as the isomeric difference between them, are critical determinants of their biological activity.
Structure-Activity Relationship Insights
The comparison between Salipurposide, Isosalipurposide, and their common aglycone, Naringenin, provides preliminary insights into their structure-activity relationships:
-
Glycosylation: The attachment of a glucose molecule to the naringenin backbone, as seen in Salipurposide and Isosalipurposide, modulates the molecule's polarity and ability to interact with biological targets. This can influence bioavailability and specific enzyme inhibitory activities.
-
Isomerism: The difference in the linkage of the glucose moiety between Salipurposide and Isosalipurposide likely affects the three-dimensional conformation of the molecule. This, in turn, can alter the binding affinity to enzymes and receptors, leading to variations in their biological effects.
-
Hydroxyl Groups: The phenolic hydroxyl groups on the aromatic rings are crucial for the antioxidant activity of these compounds, as they can donate hydrogen atoms to scavenge free radicals.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Antioxidant Activity Assay
DPPH Radical Scavenging Assay:
-
Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction mixture: Different concentrations of the test compound (Isosalipurposide) are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[2][5]
Enzyme Inhibition Assay
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
-
Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound (Isosalipurposide) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Reaction Initiation: The enzyme (AChE) is pre-incubated with the test compound for a set time. The reaction is then initiated by adding the substrate and DTNB.
-
Measurement: The formation of the yellow-colored product, 5-thio-2-nitrobenzoate, is monitored by measuring the absorbance at 412 nm over time.
-
Calculation: The rate of the reaction is determined, and the percentage of enzyme inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is determined from a dose-response curve.[3]
In Vivo Anti-inflammatory and Analgesic Assays
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory):
-
Animal Model: Wistar rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw.
-
Treatment: The test compound (Isosalipurposide) is administered orally or intraperitoneally at various doses prior to or after the carrageenan injection.
-
Measurement: The volume of the paw is measured at different time intervals using a plethysmometer.
-
Evaluation: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to that of the control group (receiving only carrageenan).
Acetic Acid-Induced Writhing Test in Mice (Analgesic):
-
Animal Model: Mice are used for this assay.
-
Induction of Pain: An intraperitoneal injection of a dilute acetic acid solution is administered to induce a characteristic writhing response (abdominal constrictions and stretching).
-
Treatment: The test compound (Isosalipurposide) is administered prior to the acetic acid injection.
-
Observation: The number of writhes is counted for a specific period after the acetic acid injection.
-
Evaluation: The analgesic effect is determined by the percentage of reduction in the number of writhes in the treated group compared to the control group.[6]
HCl/Ethanol-Induced Gastric Ulcers in Rats (Gastroprotective):
-
Animal Model: Rats are fasted prior to the experiment.
-
Induction of Ulcers: A solution of hydrochloric acid and ethanol (B145695) is administered orally to induce gastric lesions.
-
Treatment: The test compound (Isosalipurposide) is given orally before the administration of the ulcer-inducing agent.
-
Assessment: After a set period, the animals are euthanized, and their stomachs are examined for the presence and severity of ulcers. The ulcer index can be calculated based on the number and size of the lesions.
-
Evaluation: The gastroprotective effect is expressed as the percentage of inhibition of ulcer formation in the treated group compared to the control group.
Visualizing the Pathways and Workflows
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided in Graphviz DOT language.
Experimental Workflow for Biological Activity Screening
Caption: Workflow for screening the biological activities of Salipurposide derivatives.
Nrf2 Signaling Pathway in Oxidative Stress Response
Isosalipurposide has been shown to exert a cytoprotective effect against oxidative injury via the activation of the Nrf2 signaling pathway.
Caption: Isosalipurposide activates the Nrf2 pathway to combat oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Salipurposide and Synthetic Antioxidants
For researchers and professionals in drug development, understanding the efficacy and mechanisms of various antioxidant compounds is paramount. This guide provides a detailed comparison of the natural chalcone (B49325), salipurposide, with several widely used synthetic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox, and Ascorbic Acid. This comparison is based on available experimental data and mechanistic understanding.
Introduction to Salipurposide and Synthetic Antioxidants
Salipurposide is a chalcone glycoside, a class of natural phenols known for their diverse biological activities. Chalcones are characterized by an open-chain flavonoid structure and are precursors to flavonoids in plants. They are recognized for their potent antioxidant properties, which are attributed to their chemical structure's ability to donate hydrogen atoms or electrons to neutralize free radicals.
Synthetic antioxidants such as BHT, BHA, Trolox, and Ascorbic Acid are extensively used in the food, pharmaceutical, and cosmetic industries to prevent oxidative degradation.
-
BHT (Butylated Hydroxytoluene) and BHA (Butylated Hydroxyanisole) are phenolic compounds that act as radical scavengers.
-
Trolox is a water-soluble analog of vitamin E, often used as a standard in antioxidant capacity assays.
-
Ascorbic Acid (Vitamin C) is a well-known natural and synthetically produced antioxidant that participates in numerous physiological processes.
Quantitative Comparison of Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of pure salipurposide with synthetic antioxidants is challenging due to the limited availability of studies that have determined the IC50 values (the concentration required to scavenge 50% of free radicals) for isolated salipurposide in common antioxidant assays. However, data from studies on extracts of Carthamus tinctorius (safflower), a known source of salipurposide, and extensive data on synthetic antioxidants allow for an indirect comparison.
It is crucial to note that the antioxidant activity of an extract reflects the synergistic or antagonistic effects of all its components, and not just salipurposide alone. The following tables summarize the antioxidant activities of synthetic antioxidants and Carthamus tinctorius extracts from various studies.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound/Extract | DPPH IC50 (µg/mL) | Reference(s) |
| Salipurposide Source | ||
| Carthamus tinctorius Honey Extract | 68.23 ± 0.40 | [1] |
| Synthetic Antioxidants | ||
| BHT | 202.35 | [2] |
| BHA | 112.05 | [2] |
| Trolox | 3.77 ± 0.08 | [3] |
| Ascorbic Acid | 43.2 | [4] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound/Extract | ABTS IC50 (µg/mL) | Reference(s) |
| Salipurposide Source | ||
| Carthamus tinctorius Honey Extract | 81.88 ± 0.54 | [1] |
| Synthetic Antioxidants | ||
| BHT | Not Widely Reported | |
| BHA | Not Widely Reported | |
| Trolox | 2.93 ± 0.03 | [3] |
| Ascorbic Acid | 127.7 | [2] |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value | Reference(s) |
| BHT | 2.29 ± 0.04 mmol/L | [5] |
| Ascorbic Acid | 409 ± 162 µM | [6] |
| Note: FRAP values are highly method-dependent and direct comparison requires identical experimental conditions. |
Mechanistic Insights: Signaling Pathways
Salipurposide and the Nrf2 Signaling Pathway
Emerging evidence strongly suggests that chalcones, including salipurposide and its analogs like isosalipurposide (B1672296), exert their antioxidant effects not only through direct radical scavenging but also by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. When cells are exposed to oxidative stress or electrophiles (like chalcones), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased production of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[8] This cellular defense mechanism provides a more sustained antioxidant effect compared to direct radical scavenging alone.
Figure 1: Proposed Nrf2 signaling pathway activation by Salipurposide.
Synthetic Antioxidants: Direct Radical Scavenging
The primary mechanism of action for BHT and BHA is direct free radical scavenging. These phenolic compounds donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. Trolox and Ascorbic Acid also act as potent radical scavengers through similar hydrogen or electron donation mechanisms.
Experimental Protocols
The following are generalized protocols for the most common in vitro antioxidant capacity assays. Specific parameters such as concentrations, incubation times, and solvents may vary between studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound. A blank is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
Figure 2: General workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagent Preparation: The ABTS radical cation is generated by reacting an ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours. The resulting solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a large volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition of the ABTS radical is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.
Figure 3: General workflow for the ABTS antioxidant assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃).
-
Reaction Mixture: The FRAP reagent is pre-warmed to 37°C. The test sample is then added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically ferrous sulfate (B86663) (FeSO₄) or Trolox. The results are expressed as FRAP values (e.g., in µM Fe²⁺ equivalents).
Figure 4: General workflow for the FRAP antioxidant assay.
Conclusion
While a direct quantitative comparison is hampered by the lack of data on pure salipurposide, the available evidence suggests that it is a promising antioxidant compound. Its potential dual mechanism of action, combining direct radical scavenging with the activation of the endogenous Nrf2 antioxidant defense system, makes it a particularly interesting candidate for further research. Synthetic antioxidants like Trolox and Ascorbic Acid generally exhibit very high antioxidant capacity in in vitro assays. However, the ability of chalcones like salipurposide to modulate cellular antioxidant pathways may offer a more sustained and physiologically relevant protective effect. Further studies isolating salipurposide and directly comparing its antioxidant activity against synthetic standards under identical conditions are necessary to fully elucidate its relative potency.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The chalcone compound isosalipurposide (ISPP) exerts a cytoprotective effect against oxidative injury via Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenolic Composition, Antioxidant Activity and Anti-Adipogenic Effect of Hot Water Extract from Safflower (Carthamus tinctorius L.) Seed - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Salidroside: A Comparative Guide to a Rising Star in Natural Extracts
For Researchers, Scientists, and Drug Development Professionals
Salidroside (B192308), a potent glucoside isolated primarily from Rhodiola rosea, is gaining significant attention in the scientific community for its diverse pharmacological activities. This guide provides an objective comparison of the efficacy of salidroside against other well-known natural extracts, supported by experimental data. We delve into its antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory properties, offering a comprehensive overview for researchers and drug development professionals.
Comparative Efficacy Overview
Salidroside exhibits a broad spectrum of biological activities, often comparable or superior to other established natural compounds. Here, we summarize its performance in key therapeutic areas.
Antioxidant Activity
Salidroside demonstrates robust antioxidant properties, effectively scavenging free radicals and protecting cells from oxidative damage. Its efficacy is often compared to that of ginsenosides, the active compounds in Panax ginseng.
Table 1: Comparison of Antioxidant Activity
| Compound/Extract | Assay | Model System | Key Findings | Reference |
| Salidroside | DPPH Radical Scavenging | In vitro | Concentration-dependent scavenging activity. | [1][2] |
| H2O2-induced Apoptosis | SH-SY5Y cells | Attenuated cell viability loss and apoptosis.[3][4] | [3][4] | |
| H2O2-induced Apoptosis | Primary rat hippocampal neurons | Attenuated apoptotic cell death.[5][6] | [5][6] | |
| Ginsenosides | DPPH Radical Scavenging | In vitro | Significant scavenging activity. | [1][7] |
| H2O2-induced DNA damage | HepG2 cells | Reduced DNA damage.[8] | [8] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Salidroside has shown significant anti-inflammatory effects, often compared with curcumin, a well-studied anti-inflammatory agent from Curcuma longa.
Table 2: Comparison of Anti-inflammatory Activity
| Compound/Extract | Assay | Model System | Key Findings | Reference |
| Salidroside | ELISA (IL-6, TNF-α) | LPS-stimulated RAW 264.7 macrophages | Suppressed LPS-induced production of IL-6 and TNF-α.[9] | [9] |
| Western Blot (NF-κB, MAPK) | LPS-stimulated RAW 264.7 macrophages | Attenuated the activation of NF-κB and MAPK pathways.[9] | [9] | |
| Curcumin | ELISA (IL-1β, IL-6, TNF-α) | TNF-α-treated HaCaT cells | Inhibited the expression of TNF-α-induced pro-inflammatory cytokines. | |
| Western Blot (NF-κB, MAPK) | TNF-α-treated HaCaT cells | Inhibited the activation of NF-κB and MAPK pathways.[10] | [10] |
Neuroprotective Effects
Salidroside exhibits promising neuroprotective properties, with studies demonstrating its ability to mitigate neuronal damage in various models. Its effects are often discussed in the context of other neuroprotective compounds like epigallocatechin gallate (EGCG) from green tea.
Table 3: Comparison of Neuroprotective Activity
| Compound/Extract | Assay | Model System | Key Findings | Reference |
| Salidroside | MTT Assay, Hoechst Staining | H2O2-induced apoptosis in SH-SY5Y cells | Attenuated cell viability loss and apoptotic cell death.[3][4] | [3][4] |
| MTT Assay, Annexin V/PI Staining | Hypoglycemia/serum limitation in PC12 cells | Attenuated cell viability loss and apoptosis.[11][12] | [11][12] | |
| Cell Viability Assay | Aβ-induced toxicity in PC12 cells | Significantly reduced cytotoxicity.[13] | [13] | |
| EGCG | Cell Viability Assay | H2O2-induced damage in PC12 cells | Protected against cytotoxicity.[14] | [14] |
Anti-Cancer Activity
Salidroside has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its efficacy is comparable to that of ginsenosides, which are also known for their anti-cancer properties.
Table 4: Comparison of Anti-Cancer Activity
| Compound/Extract | Assay | Model System | Key Findings | Reference |
| Salidroside | MTT Assay, Western Blot | MCF-7 breast cancer cells | Inhibited tumor growth, downregulated Bcl-2 and p53, upregulated Bax and caspase 3.[15][16] | [15][16] |
| Ginsenosides | Cell Proliferation, Apoptosis Assays | Various cancer cell lines (including MCF-7) | Inhibit proliferation and induce apoptosis by modulating various signaling pathways.[17][18] | [17][18] |
Metabolic Regulation
Salidroside has shown potential in regulating glucose metabolism, a key aspect in managing metabolic disorders like diabetes. Its mechanism of action often involves the activation of AMPK, similar to the plant alkaloid berberine (B55584).
Table 5: Comparison of Metabolic Regulatory Activity
| Compound/Extract | Assay | Model System | Key Findings | Reference |
| Salidroside | Glucose Uptake Assay, Western Blot (AMPK) | L6 myotubes | Stimulated glucose uptake and increased AMPK phosphorylation.[19] | [19] |
| Western Blot (AMPK, PI3K/Akt) | db/db mice, primary hepatocytes | Reduced blood glucose and insulin (B600854) resistance, activated AMPK/PI3K/Akt pathway.[20] | [20] | |
| Berberine | Glucose Uptake Assay, Western Blot (AMPK) | L6 myotubes | Stimulated glucose uptake and increased AMPK phosphorylation.[21] | [21] |
| Western Blot (AMPK) | Colon cancer cells | Induced activation of AMPK.[22] | [22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay is a standard and rapid method to evaluate the antioxidant capacity of a compound.
Protocol:
-
Prepare a stock solution of the test compound (e.g., salidroside, ginsenoside extract) in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[1][2][23]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells (e.g., SH-SY5Y, PC12, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., salidroside) and/or an inducing agent (e.g., H2O2, Aβ) for a specified duration.
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[3][11][12]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Seed cells in a multi-well plate and treat them as required for the experiment.
-
Harvest the cells (both adherent and floating) and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for a specified time (e.g., 15 minutes).
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Western blotting is a widely used technique to detect specific proteins in a sample.
Protocol:
-
Lyse the treated cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by heating them with a loading buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AMPK, NF-κB, Bcl-2).
-
Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
The intensity of the bands can be quantified using densitometry software.[9][20][22]
Glucose Uptake Assay
This assay measures the uptake of glucose or a glucose analog (e.g., 2-deoxyglucose) into cells.
Protocol:
-
Culture cells (e.g., L6 myotubes) to differentiation in a multi-well plate.
-
Starve the cells in a serum-free medium for a few hours.
-
Treat the cells with the test compound (e.g., salidroside, berberine) for a specified time.
-
Add a solution containing a labeled glucose analog (e.g., 2-deoxy-[3H]-glucose) and incubate for a short period.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of glucose taken up by the cells.[19][21]
Signaling Pathways
Understanding the molecular mechanisms underlying the efficacy of salidroside is crucial for targeted drug development. Below are diagrams of key signaling pathways modulated by salidroside and other compared extracts.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Salidroside has been shown to activate this pathway, contributing to its neuroprotective and metabolic regulatory effects.
Caption: PI3K/Akt signaling pathway activated by Salidroside.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like inflammation, cell proliferation, and apoptosis. Salidroside can modulate this pathway to exert its anti-inflammatory and anti-cancer effects.
Caption: MAPK signaling pathway modulated by Salidroside.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Salidroside and berberine activate this pathway, leading to improved glucose uptake and metabolism.
Caption: AMPK signaling pathway activated by Salidroside and Berberine.
This guide provides a foundational comparison of salidroside with other prominent natural extracts. The presented data underscores the significant therapeutic potential of salidroside across a range of applications. Further head-to-head clinical trials are warranted to fully elucidate its comparative efficacy and establish its role in modern therapeutics.
References
- 1. Changes in Ginsenoside Composition, Antioxidant Activity and Anti-Inflammatory Activity of Ginseng Berry by Puffing [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Protective effects of salidroside on hydrogen peroxide-induced apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Protective effect of salidroside against H2O2-induced cell apoptosis in primary culture of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Analysis of Ginsenoside Profiles: Antioxidant, Antiproliferative, and Antigenotoxic Activities of Ginseng Extracts of Fine and Main Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salidroside Regulates Inflammatory Response in Raw 264.7 Macrophages via TLR4/TAK1 and Ameliorates Inflammation in Alcohol Binge Drinking-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of salidroside in the PC12 cell model exposed to hypoglycemia and serum limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Salidroside in the PC12 Cell Model Exposed to Hypoglycemia and Serum Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salidroside from Rhodiola sachalinensis protects neuronal PC12 cells against cytotoxicity induced by amyloid-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of salidroside on MCF-7 breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitory effects of salidroside on MCF-7 breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]
- 18. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Salidroside stimulated glucose uptake in skeletal muscle cells by activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Salidroside ameliorates insulin resistance through activation of a mitochondria-associated AMPK/PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Berberine-stimulated glucose uptake in L6 myotubes involves both AMPK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Salipurpin: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of Salipurpin, ensuring compliance and minimizing risk.
Core Disposal Principles
The fundamental principle for the disposal of this compound, as with any laboratory chemical, is to adhere to national and local regulations. Waste materials should never be mixed with other waste and should remain in their original containers unless otherwise instructed by safety protocols. Uncleaned containers must be treated with the same precautions as the product itself. The primary route for disposal is through an approved waste disposal plant.
Pre-Disposal Handling and Storage
Before disposal, proper storage and handling are critical to prevent accidents and exposure.
-
Storage: Store this compound in a tightly closed, dry, and well-ventilated place.[1] It should be kept locked up or in an area accessible only to qualified or authorized personnel.[1]
-
Handling: Work under a hood and avoid inhaling the substance or mixture.[1] Personal protective equipment, including gloves, should be worn. Always wash hands and face after handling.[1] In case of a spill, evacuate the area, ensure adequate ventilation, and prevent the product from entering drains.[1]
Quantitative Data on Disposal
Specific quantitative data regarding disposal limits, such as permissible concentrations for drain disposal or specific quantities for different disposal methods for this compound, are not publicly available. Disposal procedures are dictated by the hazard classification of the waste, which is determined by its characteristics and local regulations.
Due to the absence of specific quantitative disposal parameters for this compound, a qualitative risk-based approach is necessary. The following table summarizes the key hazard classifications that inform disposal decisions, based on available safety data.
| Hazard Classification | GHS Hazard Statement | Implication for Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Must be handled as hazardous waste. Avoid ingestion and contamination of water sources. |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer | Requires disposal as carcinogenic waste, following stringent protocols to prevent environmental release. |
| Reproductive Toxicity (Category 1A) | H360: May damage fertility or the unborn child | Demands disposal as a reproductive toxin, with measures to prevent any exposure to personnel or the environment. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H336: May cause drowsiness or dizziness | Indicates the need for handling in well-ventilated areas and disposal in a manner that prevents inhalation risks. |
Data derived from available Safety Data Sheets.
Experimental Protocols for Neutralization
Logical Workflow for this compound Disposal
To ensure a systematic and safe disposal process, the following decision-making workflow should be followed. This process is designed to guide laboratory personnel through the necessary steps from the moment a this compound-containing material is designated as waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Protocols for Novel Compounds: A Template
Disclaimer: The substance "Salipurpin" is not a recognized chemical entity based on available scientific and safety databases. The following information is a template and should not be used for handling any specific chemical without a formal risk assessment and consultation of a substance-specific Safety Data Sheet (SDS). This guide is intended to provide a framework for developing safety protocols when working with novel or uncharacterized compounds in a drug development setting.
This document provides essential, immediate safety and logistical information for handling a potent, hypothetical novel compound, referred to herein as "Compound X." It includes procedural, step-by-step guidance for personal protective equipment (PPE), operational handling, and disposal.
Personal Protective Equipment (PPE)
The selection of PPE is critical to minimize exposure to hazardous chemicals.[1][2][3] A comprehensive PPE program should be implemented that addresses hazard identification, proper equipment selection, and employee training.[1] The following table summarizes the recommended PPE for handling "Compound X," assuming it is a potent, powdered substance.
| Area of Protection | Required PPE | Specifications and Use Case |
| Respiratory Protection | Full-face respirator with P100 (or N100) particulate filters | To be used when handling the powder outside of a contained and ventilated space (e.g., fume hood, glove box). Ensures protection against inhalation of fine particles. |
| Eye and Face Protection | Safety goggles or a full-face shield | To be worn at all times in the laboratory where the compound is handled. A face shield is required when there is a significant splash hazard. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves | Inner glove should be tucked under the lab coat cuff. Outer glove should extend over the cuff. Change gloves immediately upon contamination or every two hours of continuous use. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs | Should be worn over personal clothing and changed daily or immediately upon contamination. For large-scale operations, a disposable chemical-resistant suit may be necessary. |
| Foot Protection | Closed-toe, chemical-resistant safety shoes | To protect against spills and falling objects. |
Operational Handling and Disposal Plan
Safe handling and disposal are paramount to prevent contamination and environmental release.
2.1. Handling Procedures:
-
Engineering Controls: All manipulations of "Compound X" powder should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Administrative Controls: Access to areas where "Compound X" is handled should be restricted to authorized personnel. A designated area for handling should be clearly marked.
-
Safe Handling Practices:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use tools (spatulas, scoops) appropriate for the quantity of substance being handled to avoid spills.
-
Work with the smallest quantity of material necessary for the experiment.
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol, followed by a suitable detergent), as determined by the compound's properties.
-
Wash hands thoroughly after removing gloves.
-
2.2. Disposal Plan:
-
Solid Waste: All solid waste contaminated with "Compound X" (e.g., used gloves, disposable lab coats, contaminated bench paper) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing "Compound X" should be collected in a designated, sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Waste Pickup: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.
Quantitative Data Summary (Hypothetical "Compound X")
The following table presents hypothetical toxicological data for "Compound X" for illustrative purposes. Actual data for any new compound must be determined experimentally or through validated predictive models.
| Data Point | Value | Interpretation |
| LD50 (Oral, Rat) | 50 mg/kg | Highly toxic if swallowed. |
| LC50 (Inhalation, Rat) | 0.2 mg/L (4 hours) | Highly toxic if inhaled. |
| Permissible Exposure Limit (PEL) | 0.1 µg/m³ (8-hour TWA) | Requires stringent engineering controls to minimize airborne concentrations. |
| Carcinogenicity | Suspected carcinogen | May cause cancer. Handle with extreme caution. |
Experimental Protocol: Weighing and Solubilizing a Potent Compound
This protocol details the steps for safely weighing and preparing a stock solution of "Compound X."
Methodology:
-
Preparation:
-
Designate a workspace within a chemical fume hood. Cover the work surface with disposable bench paper.
-
Assemble all necessary equipment: analytical balance, weighing paper, spatulas, volumetric flask, and the selected solvent.
-
Don all required PPE as specified in the table above.
-
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully transfer the desired amount of "Compound X" powder onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a small amount of the appropriate solvent to the flask and gently swirl to dissolve the compound.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of the used weighing paper and any contaminated wipes in the designated solid hazardous waste container.
-
Decontaminate the spatula and any other reusable equipment.
-
Wipe down the work surface in the fume hood.
-
Doff PPE in the correct order to avoid self-contamination and dispose of it in the appropriate waste stream.
-
Wash hands thoroughly.
-
Visual Workflow: Emergency Response for a Chemical Spill
The following diagram outlines the immediate steps to be taken in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
